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Ethylene bis(2-bromoisobutyrate)

Cat. No.: B3050295
CAS No.: 248603-11-4
M. Wt: 360.04 g/mol
InChI Key: ZPBJLEZUJMQIHC-UHFFFAOYSA-N
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Description

Significance of Controlled Radical Polymerization (CRP) in Macromolecular Engineering

Controlled radical polymerization (CRP), also referred to as reversible-deactivation radical polymerization (RDRP), represents a paradigm shift in polymer synthesis. acs.org Unlike conventional free radical polymerization, which is often characterized by poor control over molecular weight and broad molecular weight distributions, CRP techniques allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures. cmu.edunih.gov This level of control is achieved by reversibly deactivating the growing polymer chains, which minimizes irreversible termination reactions. acs.orgcmu.edu

The significance of CRP lies in its ability to enable "macromolecular engineering," where polymers can be designed with specific functionalities and topologies. acs.org This includes the synthesis of block copolymers, star polymers, and brush polymers, which have applications in diverse fields such as drug delivery, nanotechnology, and advanced materials. acs.orgnih.gov Common CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). nih.gov The ability to preserve the active chain ends throughout the polymerization process is a key feature, allowing for sequential monomer addition to create well-defined block copolymers. cmu.edu

Ethylene (B1197577) bis(2-bromoisobutyrate) as a Key Difunctional Initiator for Controlled Radical Polymerization

Ethylene bis(2-bromoisobutyrate), also known as 1,2-Bis(2′-bromoisobutyryloxy)ethane or 2f-BiB, is a widely used difunctional initiator, particularly in ATRP. polymersource.casigmaaldrich.com Its chemical structure features two 2-bromoisobutyrate groups connected by an ethylene bridge. This symmetrical design allows for the simultaneous initiation of two polymer chains from a single molecule, leading to the formation of polymers with a central initiator fragment and two growing chains.

The utility of Ethylene bis(2-bromoisobutyrate) stems from its efficiency in initiating the polymerization of a wide range of vinyl monomers in a controlled manner. wikipedia.org The bromine atoms at each end of the initiator are readily cleaved in the presence of a transition metal catalyst, such as a copper-ligand complex in ATRP, to generate two radical species that can then propagate by adding monomer units. nih.govrsc.org This difunctional nature is instrumental in the synthesis of telechelic polymers (polymers with functional end-groups) and triblock copolymers. rsc.orgrsc.org

Table 1: Properties of Ethylene bis(2-bromoisobutyrate)

Property Value
CAS Number 248603-11-4 polymersource.ca
Molecular Formula C₁₀H₁₆Br₂O₄ sigmaaldrich.com
Molecular Weight 360.04 g/mol sigmaaldrich.com
Melting Point 45-49 °C sigmaaldrich.comalfa-chemistry.com
Appearance White to off-white powder chemimpex.com

| Synonyms | 1,2-Bis(2′-bromoisobutyryloxy)ethane, 2f-BiB, EBIB polymersource.ca |

Scope and Research Objectives of Investigations into Ethylene bis(2-bromoisobutyrate)

Research utilizing Ethylene bis(2-bromoisobutyrate) is primarily focused on the synthesis of well-defined polymers with specific architectures and functionalities. A major objective is the creation of ABA-type triblock copolymers, where the central "B" block originates from the initiator and the two "A" blocks are grown outwards. mdpi.com This is achieved by first synthesizing a difunctional macroinitiator using Ethylene bis(2-bromoisobutyrate) and then polymerizing a second monomer from the active chain ends.

Another key research area is the synthesis of telechelic polymers, which are polymers with reactive functional groups at both ends. rsc.orgnih.gov By using Ethylene bis(2-bromoisobutyrate) as the initiator, polymers with, for example, two terminal bromine atoms can be produced. These bromine end-groups can then be chemically modified to introduce other functionalities, such as azides or hydroxyl groups, for subsequent reactions like "click" chemistry or chain extension. rsc.org The synthesis of degradable polymers is also an area of interest, where the initiator itself contains a cleavable linkage, allowing the resulting polymer to be broken down under specific conditions. nih.gov

Historical Context and Evolution of Bifunctional Initiators in Polymer Chemistry

The concept of using initiators to start a polymerization process has been fundamental to polymer science since its inception. wikipedia.orgbritannica.com Early polymerization techniques often employed monofunctional initiators, which generate a single reactive site and lead to the growth of a single polymer chain. The development of bifunctional and multifunctional initiators was a significant advancement, as it allowed for the synthesis of more complex polymer structures.

Initially, bifunctional initiators were used in condensation and anionic polymerizations to create block copolymers and telechelic polymers. britannica.com With the advent of controlled radical polymerization techniques in the 1990s, the demand for versatile and efficient bifunctional initiators grew rapidly. acs.org Compounds like Ethylene bis(2-bromoisobutyrate) were developed to be compatible with these new methods, particularly ATRP. The evolution of these initiators has been driven by the need for greater control over polymer architecture, higher initiation efficiency, and compatibility with a broader range of monomers and reaction conditions. This has led to the design of initiators with various functionalities and cleavable linkages to meet the demands of advanced applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16Br2O4 B3050295 Ethylene bis(2-bromoisobutyrate) CAS No. 248603-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-2-methylpropanoyl)oxyethyl 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O4/c1-9(2,11)7(13)15-5-6-16-8(14)10(3,4)12/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBJLEZUJMQIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

467254-02-0
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)-
Record name Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467254-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50627923
Record name Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate)
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Molecular Weight

360.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248603-11-4
Record name Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate)
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Synthetic Methodologies for Ethylene Bis 2 Bromoisobutyrate and Analogues

Established Synthetic Pathways for Ethylene (B1197577) bis(2-bromoisobutyrate)

The most common and effective route to synthesize Ethylene bis(2-bromoisobutyrate) involves the reaction of ethylene glycol with 2-bromoisobutyryl bromide. rsc.org This reaction is a classic example of esterification, where a diol is converted into a diester.

The synthesis is typically carried out by reacting ethylene glycol with an excess of 2-bromoisobutyryl bromide in the presence of a base, such as triethylamine (B128534), to neutralize the hydrobromic acid byproduct. rsc.org The reaction is generally performed in an anhydrous solvent like dichloromethane (B109758) or toluene (B28343) under an inert atmosphere to prevent side reactions. rsc.org

A typical procedure involves dissolving ethylene glycol and triethylamine in the chosen solvent and cooling the mixture to 0°C. rsc.org Subsequently, 2-bromoisobutyryl bromide is added dropwise to the solution. rsc.org The reaction is then allowed to proceed, often overnight, to ensure complete conversion. rsc.org The resulting product is then purified through a series of washing and extraction steps to remove unreacted starting materials and byproducts, followed by column chromatography to yield the pure Ethylene bis(2-bromoisobutyrate). rsc.org

To maximize the yield and purity of Ethylene bis(2-bromoisobutyrate), several reaction parameters can be optimized. The stoichiometry of the reactants is crucial; using a slight excess of 2-bromoisobutyryl bromide and triethylamine can drive the reaction to completion. rsc.org Temperature control is also vital. The initial dropwise addition at 0°C helps to manage the exothermic nature of the reaction, while allowing the reaction to warm to room temperature ensures a reasonable reaction rate. rsc.org

The choice of solvent and base can also influence the outcome. Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction. rsc.org Triethylamine is an effective and commonly used base for this transformation. rsc.org Purification methods, such as washing with dilute acid and base solutions, are essential to remove impurities. rsc.org Further purification by passing the crude product through a column of basic activated alumina (B75360) oxide can significantly improve the purity of the final product. rsc.org A reported synthesis following these optimized steps achieved a yield of 78%. rsc.org

Spectroscopic and Chromatographic Characterization Techniques for Initiator Confirmation

The successful synthesis of Ethylene bis(2-bromoisobutyrate) is confirmed through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure and purity of the compound.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Ethylene bis(2-bromoisobutyrate).

¹H NMR: The proton NMR spectrum of Ethylene bis(2-bromoisobutyrate) in deuterated chloroform (B151607) (CDCl₃) typically shows two characteristic signals. A singlet appears around 4.37 ppm, corresponding to the four protons of the ethylene bridge (-O-CH₂-CH₂-O-). rsc.org Another singlet is observed at approximately 1.87 ppm, which is attributed to the twelve protons of the four methyl groups (-C(CH₃)₂Br). rsc.org The integration of these peaks in a 1:3 ratio (or 4H:12H) confirms the expected structure. rsc.org

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Key signals in CDCl₃ are typically observed at approximately 172 ppm for the carbonyl carbons (C=O), 63.2 ppm for the ethylene bridge carbons (-O-CH₂-CH₂-O-), 56 ppm for the quaternary carbons attached to the bromine atom (-C(CH₃)₂Br), and 30.7 ppm for the methyl carbons (-C(CH₃)₂Br). rsc.orgrsc.org

Table 1: NMR Data for Ethylene bis(2-bromoisobutyrate)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H4.37Singlet-O-CH₂-CH₂-O-
¹H1.87Singlet-C(CH₃)₂Br
¹³C~172-C=O
¹³C63.2--O-CH₂-CH₂-O-
¹³C~56--C(CH₃)₂Br
¹³C30.7--C(CH₃)₂Br

FT-IR spectroscopy is used to identify the functional groups present in the Ethylene bis(2-bromoisobutyrate) molecule. The spectrum exhibits a strong absorption band around 1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester groups. rsc.org Other significant peaks include C-H stretching vibrations around 3000 cm⁻¹ and stretches associated with the methyl groups around 1380 cm⁻¹. rsc.org

Table 2: FT-IR Data for Ethylene bis(2-bromoisobutyrate)

Wavenumber (cm⁻¹)Vibration
~3000C-H stretch
~1750C=O stretch (ester)
~1380-(CH₃)₂ stretch

Mass spectrometry techniques are employed to determine the molecular weight and confirm the elemental composition of the synthesized initiator.

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is a common HRMS technique used for this compound. The high-resolution mass spectrum can confirm the exact mass of the molecule. For Ethylene bis(2-bromoisobutyrate), a sodium adduct [M+Na]⁺ is often observed with a mass-to-charge ratio (m/z) of approximately 382.9, which corresponds to the theoretical value of 382.94. rsc.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF): While often used for polymers, MALDI-ToF can also be used to analyze smaller molecules like initiators. rsc.org It provides information about the molecular weight distribution and can be used to confirm the successful synthesis of the target compound.

Table 3: Mass Spectrometry Data for Ethylene bis(2-bromoisobutyrate)

TechniqueIonObserved m/zTheoretical m/z
HRMS (ESI)[M+Na]⁺382.9382.94

Preparation of Related Multifunctional and Monofunctional Bromoisobutyrate Initiators for Comparative Studies

The ability to synthesize a range of initiators, from simple monofunctional molecules to more complex multifunctional structures, allows for a systematic investigation of polymerization kinetics, polymer architecture, and material properties. The following subsections describe the synthesis of a monofunctional hydroxy-terminated initiator and a difunctional iodo-analogue of Ethylene bis(2-bromoisobutyrate).

2-Hydroxyethyl 2-bromoisobutyrate is a valuable monofunctional initiator for ATRP, featuring a hydroxyl group that allows for further chemical modification of the resulting polymer. Its synthesis is typically achieved through the esterification of 2-bromoisobutyric acid with ethylene glycol. cymitquimica.com This reaction combines the carboxyl group of the acid with one of the hydroxyl groups of the glycol to form an ester linkage, with the elimination of water.

The reaction is generally carried out in the presence of an acid catalyst to increase the reaction rate. Due to the presence of two hydroxyl groups on ethylene glycol, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled to favor the formation of the mono-substituted product over the di-substituted by-product, Ethylene bis(2-bromoisobutyrate). An excess of ethylene glycol is often used to promote the formation of the desired monofunctional initiator. The general reaction is depicted below:

Reaction Scheme: 2-bromoisobutyric acid + ethylene glycol → 2-Hydroxyethyl 2-bromoisobutyrate + water

Reactant/ReagentMolar Ratio (Typical)Purpose
2-Bromoisobutyric acid1Acid source
Ethylene glycol>1 (Excess)Alcohol source, favors mono-esterification
Acid Catalyst (e.g., H₂SO₄)Catalytic amountIncreases reaction rate
Solvent (e.g., Toluene)VariesAzeotropic removal of water

Ethylene glycol bis(2-iodoisobutyrate) serves as a difunctional initiator where the bromine atoms of its analogue are replaced by iodine. The synthesis of this iodo-derivative is not typically a direct esterification due to the reactivity and stability of 2-iodoisobutyryl iodide. A more common and effective method is a two-step process. First, Ethylene bis(2-bromoisobutyrate) is synthesized as previously described. Subsequently, a halogen exchange reaction, known as the Finkelstein reaction, is employed to convert the bromo groups to iodo groups. wikipedia.orgbyjus.com

The Finkelstein reaction involves treating the alkyl bromide with an excess of an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972). wikipedia.org The reaction equilibrium is driven towards the product side by the precipitation of the less soluble sodium bromide (NaBr) from the acetone solution. wikipedia.orgbyjus.com This method provides a high yield of the desired alkyl iodide.

Reaction Scheme: Step 1: Synthesis of Ethylene bis(2-bromoisobutyrate) (as described previously) Step 2: Ethylene bis(2-bromoisobutyrate) + 2 NaI → Ethylene Glycol Bis(2-iodoisobutyrate) + 2 NaBr(s)

Reactant/ReagentMolar Ratio (Typical)Purpose
Ethylene bis(2-bromoisobutyrate)1Bromo-initiator precursor
Sodium Iodide (NaI)>2 (Excess)Iodine source
AcetoneSolventSolubilizes reactants, precipitates NaBr

Mechanistic Investigations of Polymerizations Initiated by Ethylene Bis 2 Bromoisobutyrate

Fundamental Principles of Atom Transfer Radical Polymerization (ATRP) in the Context of Bifunctional Initiation

ATRP is a type of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of well-defined polymers with predictable molecular weights and low dispersity. nih.govtaylorandfrancis.com The use of a bifunctional initiator like ethylene (B1197577) bis(2-bromoisobutyrate) introduces specific mechanistic considerations, primarily related to the simultaneous initiation and growth of two separate polymer chains from a single molecule. researchgate.netacs.org This bi-directional growth is a key feature that allows for the production of polymers with higher molecular weights at a faster rate compared to monofunctional initiators. researchgate.net

The core of ATRP is a reversible equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species (the alkyl halide). labinsights.nlacs.orgacs.org In the context of ethylene bis(2-bromoisobutyrate), this equilibrium is established at both ends of the initiator molecule.

The process begins with the activation of the carbon-bromine bonds on the initiator by a transition metal catalyst in a lower oxidation state, typically a copper(I) complex (Cu(I)/L). This activation step involves a one-electron oxidation of the metal center and the transfer of the halogen atom from the initiator to the catalyst, generating two radical centers on the initiator molecule and the catalyst in its higher oxidation state (Cu(II)X/L). labinsights.nlacs.org These radicals then begin to propagate by adding monomer units.

The key to control in ATRP is the reverse reaction, deactivation, where the higher oxidation state metal complex donates the halogen atom back to the propagating radical chain ends. acs.orgwikipedia.org This reforms the dormant species and the lower oxidation state catalyst. This activation/deactivation cycle occurs repeatedly. taylorandfrancis.com

Table 1: Key Species in the ATRP Equilibrium with a Bifunctional Initiator

SpeciesRoleState
Ethylene bis(2-bromoisobutyrate)Bifunctional InitiatorDormant
Propagating Polymer ChainsGrowing Chains with Radical EndsActive
Cu(I)/Ligand ComplexActivatorCatalyst
Cu(II)X/Ligand ComplexDeactivatorCatalyst

This interactive table summarizes the roles of the main components in the polymerization process.

A significant finding from mechanistic studies is that the chain propagation step in ATRP is mechanistically identical to that in conventional free radical polymerization (FRP). taylorandfrancis.comacs.org In both processes, polymer chains grow through the sequential addition of monomer molecules to a free radical at the active chain end. taylorandfrancis.comlabinsights.nl

The primary distinction between ATRP and FRP lies not in the propagation step itself, but in the method of radical generation and the control over the radical concentration.

In Conventional FRP: Radicals are typically generated continuously from the thermal or photochemical decomposition of an initiator (like AIBN). Once formed, these radicals initiate chains that propagate until they are irreversibly terminated. This leads to a high concentration of active radicals and a broad distribution of polymer chain lengths. nih.gov

In ATRP: Radicals are generated intermittently through the reversible activation of dormant chain ends. nih.govtaylorandfrancis.com The rapid and reversible deactivation process ensures that all chains have a nearly equal probability of growing, leading to polymers with predictable molecular weights and narrow molecular weight distributions. taylorandfrancis.com

Kinetic and Thermodynamic Aspects of ATRP Mediated by Ethylene bis(2-bromoisobutyrate)

The kinetics and thermodynamics of ATRP are governed by the rates of the activation and deactivation steps, as well as potential side reactions involving the catalytic species. The structure of the initiator, such as ethylene bis(2-bromoisobutyrate), plays a significant role in these parameters. nih.gov

The rate of polymerization and the degree of control in ATRP are critically dependent on the activation rate constant (k_act) and the deactivation rate constant (k_deact). acs.orgresearchgate.net

Activation Rate Constant (k_act): This constant reflects how quickly the dormant C-Br bond in the initiator (or at the polymer chain end) is activated by the Cu(I) catalyst to form a radical. The structure of the initiator is a key factor; tertiary alkyl halides like ethylene bis(2-bromoisobutyrate) are highly effective initiators because they are activated relatively quickly. nih.gov The value of k_act is also strongly influenced by the copper catalyst's ligand and the solvent. acs.orgnih.gov

Deactivation Rate Constant (k_deact): This constant measures the rate at which the propagating radical is capped by the deactivator (Cu(II)X/L). For a well-controlled polymerization, deactivation must be very fast, approaching diffusion-controlled limits (k_deact > 10^7 M⁻¹s⁻¹). acs.org A high k_deact ensures a low concentration of radicals, minimizing termination. This constant is generally less sensitive to the initiator structure compared to k_act but is influenced by the catalyst. acs.org

The ratio of these constants gives the atom transfer equilibrium constant (K_ATRP = k_act/k_deact). For successful polymerization, K_ATRP should be in an appropriate range, not too high to avoid excessive radical generation and not too low to prevent the polymerization from being too slow or stalling. acs.org The use of ethylene bis(2-bromoisobutyrate) as a tertiary bromide initiator generally results in a favorable K_ATRP value for the polymerization of various monomers like styrenes and (meth)acrylates. nih.gov

Table 2: Factors Influencing Activation and Deactivation Rate Constants

Rate ConstantInfluencing FactorsEffect of Ethylene bis(2-bromoisobutyrate) Structure
k_act Initiator structure, Catalyst (Ligand), Solvent, TemperatureTertiary bromide structure leads to a relatively high k_act, promoting efficient initiation.
k_deact Catalyst (Ligand), Propagating radical structure, TemperatureHigh and diffusion-controlled, essential for maintaining low radical concentration and control.

This interactive table outlines the key factors that determine the rates of activation and deactivation in ATRP.

A potential side reaction in copper-catalyzed ATRP is the disproportionation of the activator, Cu(I). In this process, two Cu(I) ions react to form a Cu(0) species and a Cu(II) species (2Cu(I) ⇌ Cu(0) + Cu(II)). cmu.eduwikipedia.org This reaction can be particularly significant in polar or aqueous media where Cu(I) complexes can be unstable. cmu.edu

Disproportionation can disrupt the carefully balanced ATRP equilibrium. The formation of Cu(0) can lead to an uncontrolled reduction of the deactivator (Cu(II)) or direct activation of alkyl halides, while the concurrent loss of the Cu(I) activator can slow down or halt the desired polymerization process. wikipedia.orgacs.org The stability of the Cu(I) complex against disproportionation is highly dependent on the ligand used. Ligands that form stable Cu(I) complexes can minimize this side reaction. cmu.edu For instance, selecting a ligand where the ratio βII/(βI)²[L] is low (where βI and βII are the stability constants of the Cu(I) and Cu(II) complexes, respectively) is crucial for preventing disproportionation in aqueous ATRP. cmu.edu While disproportionation is a property of the catalyst system, its impact is relevant to polymerizations initiated by ethylene bis(2-bromoisobutyrate) as it affects the concentration of the essential Cu(I) and Cu(II) species that control the polymerization.

Computational Approaches for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanism of ATRP. acs.orgjmaterenvironsci.comnih.gov These methods provide insights into transition states, reaction energies, and the influence of various components that are difficult to obtain experimentally.

For polymerizations involving ethylene bis(2-bromoisobutyrate), computational studies can elucidate several key aspects:

Transition State Analysis: DFT calculations have been used to model the transition states of the activation/deactivation steps. These studies revealed that the bromine atom transfer occurs through a bent geometry, where significant interactions exist between the initiator/polymer chain end and the ligand on the copper catalyst. acs.orgnih.gov

Bond Dissociation Energies (BDEs): The energy required to homolytically cleave the C-Br bond in the initiator is a critical parameter. Computational methods can calculate BDEs, which correlate well with experimental ATRP equilibrium constants. acs.org The tertiary C-Br bonds in ethylene bis(2-bromoisobutyrate) have a lower BDE compared to secondary or primary halides, explaining their higher activity as initiators.

Predictive Modeling: By identifying key descriptors, computational models can predict the reactivity of different initiators and catalysts. For initiators, descriptors like the R-X bond dissociation energy and Cu-X halogenophilicity are used. acs.orgnih.gov For ligands, descriptors include the HOMO energy of the catalyst (electronic effect), the percent buried volume (steric effect), and the distortion energy (flexibility). acs.orgnih.gov These models allow for the rational design of ATRP systems, enabling the selection of the most suitable catalyst for an initiator like ethylene bis(2-bromoisobutyrate) to achieve optimal control.

Density Functional Theory (DFT) Calculations for Transition States and Isotope Effects

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanisms of chemical reactions, including the intricate steps of polymerization. In the context of ATRP initiated by compounds structurally similar to ethylene bis(2-bromoisobutyrate), DFT calculations have been instrumental in modeling transition states and predicting kinetic isotope effects.

A seminal study investigated the mechanism of ATRP of methyl methacrylate (B99206) initiated by ethyl 2-bromoisobutyrate, the monofunctional analogue of ethylene bis(2-bromoisobutyrate), using a combination of 13C kinetic isotope effects and DFT calculations. kfupm.edu.sacmu.edu The research revealed that the 13C isotope effects in the ATRP initiated by the copper(I) bromide/2,2'-bipyridine complex with ethyl 2-bromoisobutyrate were statistically indistinguishable from those observed in conventional free-radical polymerization initiated by azobisisobutyronitrile (AIBN). kfupm.edu.sacmu.edu This finding strongly supports the notion that the chain propagation step in ATRP proceeds through a free-radical addition mechanism, identical to that in conventional radical polymerization. kfupm.edu.sa

These computational findings are critical for understanding the polymerization initiated by ethylene bis(2-bromoisobutyrate). Given that both initiating sites on ethylene bis(2-bromoisobutyrate) are structurally identical to the initiating site of ethyl 2-bromoisobutyrate, the fundamental mechanism of radical generation and propagation is expected to be the same. The DFT calculations provide a detailed picture of the transition state geometries and energetics, which are essential for predicting reaction rates and understanding the factors that control the polymerization process.

ParameterValue/ObservationSource
Methodology Combination of 13C kinetic isotope effects and DFT calculations. kfupm.edu.sacmu.edu
Model Initiator Ethyl 2-bromoisobutyrate (monofunctional analogue). kfupm.edu.sacmu.edu
Key Finding Statistically indistinguishable 13C isotope effects between ATRP and free-radical polymerization. kfupm.edu.sa
Conclusion Chain propagation in ATRP occurs via a free-radical addition mechanism. kfupm.edu.sa
Transition State Modeling DFT calculations of the transition structure for the addition of 2-methoxycarbonyl-2-propyl radical to methyl methacrylate. kfupm.edu.sa
Model Accuracy Good agreement between predicted and experimental isotope effects, suggesting accurate (though slightly early) transition state models. kfupm.edu.sa

Kinetic Simulations and Modeling of Polymerization Processes

Kinetic simulations and mathematical modeling are indispensable tools for understanding and optimizing polymerization processes initiated by bifunctional initiators like ethylene bis(2-bromoisobutyrate). kfupm.edu.sa These models allow for the prediction of key polymer properties such as monomer conversion, average molecular weights, and the polydispersity index (PDI) as a function of reaction time and conditions. kfupm.edu.sa

Several studies have focused on developing mathematical models for ATRP with bifunctional initiators. kfupm.edu.sa These models typically incorporate the fundamental reactions occurring in ATRP: initiation, propagation, activation, deactivation, and termination. kfupm.edu.sa By solving the population balance equations, often using the method of moments, these models can provide valuable insights into the polymerization kinetics. kfupm.edu.sa

A key advantage of using bifunctional initiators like ethylene bis(2-bromoisobutyrate) is the ability to produce polymers with higher molecular weights at a given monomer conversion compared to monofunctional initiators. kfupm.edu.sa Kinetic models have confirmed that the bidirectional growth from the two initiating sites of a bifunctional initiator leads to a more rapid increase in molecular weight. kfupm.edu.sa Furthermore, these models predict that bifunctional initiators can lead to better control over the molecular weight distribution, resulting in polymers with narrower PDIs. kfupm.edu.sa

Simulations have been employed to investigate the influence of various kinetic parameters on the polymerization process. These include the rate constants for activation (k_act), deactivation (k_deact), propagation (k_p), and termination (k_t), as well as the initial concentrations of the initiator and catalyst. kfupm.edu.sa The models demonstrate that for a well-controlled polymerization, the rate of initiation must be comparable to or faster than the rate of propagation.

The table below summarizes key aspects and findings from kinetic modeling studies of ATRP with bifunctional initiators, which are directly applicable to systems initiated by ethylene bis(2-bromoisobutyrate).

Modeling AspectKey Findings and PredictionsSource(s)
Model Type Mathematical models based on population balances and the method of moments. kfupm.edu.sa
Comparison with Monofunctional Initiators Bifunctional initiators produce polymers with higher molecular weight averages and higher monomer conversion for the same reaction time. kfupm.edu.sa
Control over Polymer Properties Bifunctional initiators can provide more effective control over the molecular weight distribution, leading to lower polydispersity indices. kfupm.edu.sa
Influence of Kinetic Parameters The model allows for the quantification of the effects of k_act, k_deact, k_p, and k_t on polymerization kinetics and polymer properties. kfupm.edu.sa
Diffusion Effects Models can incorporate free volume theory to study the impact of diffusion-controlled reactions, which can become significant at high conversions.

Design and Synthesis of Macromolecular Architectures Utilizing Ethylene Bis 2 Bromoisobutyrate

Telechelic Polymers and Controlled Chain End Functionalization

Telechelic polymers, which possess reactive functional groups at both ends of the polymer chain, are crucial building blocks for more complex macromolecular structures such as block copolymers and polymer networks. mdpi.com Ethylene (B1197577) bis(2-bromoisobutyrate) is frequently employed to produce these valuable polymeric precursors.

The synthesis of α,ω-difunctional polymers using ethylene bis(2-bromoisobutyrate) as an initiator in ATRP allows for precise control over the molecular weight and dispersity of the resulting polymers. The two bromine end-groups derived from the initiator can be subsequently transformed into other functional groups, leading to a wide array of telechelic polymers.

For instance, the ATRP of styrene (B11656) using ethylene bis(2-bromoisobutyrate) as an initiator yields α,ω-dibromo-terminated polystyrene (Br-PSt-Br). rsc.org To ensure high chain-end functionality, the monomer conversion is often kept below 30%. rsc.org These bromine-terminated polymers can then undergo further reactions. For example, reaction with sodium azide (B81097) (NaN3) in a solvent like dimethylformamide (DMF) converts the end groups to azides (N3-PSt-N3), which can be further reduced to amino groups (NH2-PSt-NH2). rsc.org

A typical procedure for synthesizing α,ω-difunctional polymers involves charging a reaction vessel with the monomer (e.g., N-isopropylacrylamide or poly(ethylene glycol) acrylate), ethylene bis(2-bromoisobutyrate), a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., Me6-TREN) in a suitable solvent system, which can even include water. rsc.org The polymerization is then initiated, often at a controlled temperature, to produce the desired telechelic polymer. rsc.org

Table 1: Synthesis of α,ω-Difunctional Polymers using Ethylene bis(2-bromoisobutyrate)

MonomerCatalyst SystemSolventResulting PolymerReference
N-isopropylacrylamide (NIPAAm)Cu(I)Br / Me6-TRENIPA:H2O (4:1)α,ω-dibromo-poly(N-isopropylacrylamide) rsc.org
Poly(ethylene glycol) acrylate (B77674) (PEGA480)Cu(I)Br / Me6-TRENIPA:H2O (4:1)α,ω-dibromo-poly(poly(ethylene glycol) acrylate) rsc.org
Styrene (St)CuBr / PMDETA-α,ω-dibromo-polystyrene rsc.org

The utility of ethylene bis(2-bromoisobutyrate) extends to the synthesis of more complex α,ω-telechelic multiblock copolymers. rsc.org These polymers are composed of multiple distinct blocks and possess reactive groups at both chain ends. The synthesis of these materials is often achieved through sequential monomer addition.

An example is the synthesis of well-defined α,ω-telechelic multiblock copolymers in an aqueous system. rsc.org The process starts with the polymerization of a first monomer, such as N-isopropylacrylamide (NIPAAm), initiated by a poly(ethylene glycol)-based difunctional initiator, poly(ethylene glycol) bis(2-bromoisobutyrate). rsc.org After a set polymerization time, a second monomer, like N,N-dimethylacrylamide (DMA) or N,N-diethylacrylamide (DEA), is introduced to the reaction mixture to form the subsequent blocks. rsc.org This "in-situ" chain extension allows for the creation of multiblock copolymers with controlled block lengths and preserved α,ω-functionality. rsc.org

Complex Block Copolymer Architectures

The bifunctional nature of ethylene bis(2-bromoisobutyrate) is particularly advantageous for constructing complex block copolymer architectures. These materials are of great interest due to their ability to self-assemble into a variety of nanostructures. harth-research-group.org

Ethylene bis(2-bromoisobutyrate) serves as an excellent starting point for the synthesis of ABA triblock copolymers. The "A" blocks are grown simultaneously from the central "B" block precursor, which in this case is the ethylene glycol core of the initiator.

A common approach involves the ATRP of a monomer, such as methyl methacrylate (B99206) (MMA), using ethylene bis(2-bromoisobutyrate) as the initiator. cmu.edu The polymerization is typically carried out in the presence of a copper catalyst, like CuCl2, a reducing agent such as Sn(EH)2, and a ligand like PMDETA. cmu.edu This method allows for the synthesis of triblock copolymers with a central poly(ethylene glycol) block and outer polymethyl methacrylate (PMMA) blocks. The molecular weight and dispersity of the resulting polymers can be controlled by adjusting the reaction conditions. cmu.edu

Table 2: Example of Triblock Copolymer Synthesis

MonomerInitiatorCatalyst/Ligand SystemSolventResulting CopolymerMn ( g/mol )Mw/MnReference
Methyl MethacrylateEthylene bis(2-bromoisobutyrate)CuCl2/PMDETA/Sn(EH)2AnisolePMMA-b-PEG-b-PMMA23,0001.45 cmu.edu

The principles of sequential monomer addition can be further extended to create even more complex architectures like pentablock copolymers. By using a difunctional initiator such as ethylene bis(2-bromoisobutyrate), a central block can be polymerized first. Subsequently, a second monomer can be added to grow the next set of blocks, followed by the addition of a third monomer to create the final outer blocks, resulting in an ABCBA pentablock copolymer architecture. While specific examples directly utilizing ethylene bis(2-bromoisobutyrate) for pentablock copolymers are less common in the provided search results, the synthetic strategy is a logical extension of the methods used for triblock copolymers. The synthesis of multiblock copolymers is an active area of research, with the goal of creating materials with precisely controlled properties. rsc.org

Influence of Reaction Parameters on Macromolecular Control and Architecture

Initiator to Monomer Ratio Effects on Molecular Weight and Dispersity

In a controlled polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the initial molar ratio of monomer to initiator ([M]₀/[I]₀), assuming high initiation efficiency and monomer conversion. By adjusting this ratio, polymers with a predetermined molecular weight can be targeted.

For example, in the ATRP of styrene initiated by Ethylene bis(2-bromoisobutyrate), a monomer-to-initiator ratio of 200:1 was used to target a specific molecular weight. cmu.edu Similarly, when using a poly(ethylene glycol) bis(2-bromoisobutyrate) macroinitiator, varying the monomer equivalents from 10 to 80 resulted in a corresponding, predictable increase in the molecular weight of the final polymer, while maintaining low dispersity values (Ɖ), indicative of good control. rsc.org

Table 1: Effect of Initiator-to-Monomer Ratio on Polymerization

Initiator Monomer [M]₀/[I]₀ Ratio Resulting Polymer Reference
Ethylene bis(2-bromoisobutyrate) Styrene 200:1 Br-PSt-Br cmu.edu
PEG bis(2-bromoisobutyrate) NIPAAm 10:1 P(NIPAAm)-b-PEG-b-P(NIPAAm) rsc.org
PEG bis(2-bromoisobutyrate) NIPAAm 80:1 P(NIPAAm)-b-PEG-b-P(NIPAAm) rsc.org

Catalyst and Ligand System Optimization for Controlled Growth

The ATRP catalyst system, typically composed of a copper(I) halide and a nitrogen-based ligand, is crucial for maintaining the equilibrium between active and dormant species, which is the basis of polymerization control. The choice of both the copper salt (e.g., CuBr, CuCl) and the ligand (e.g., PMDETA, Me₆TREN, bpy) significantly impacts the reaction kinetics and the degree of control.

For the polymerization of monomers like styrene and various acrylates, systems such as CuBr/PMDETA or CuBr/Me₆TREN have been used effectively with initiators containing 2-bromoisobutyrate groups. cmu.edursc.org However, for more challenging monomers like isoprene (B109036), optimization is more complex. Studies using EBIB to initiate isoprene polymerization showed that while trends could be observed (CuBr > CuCl; bpy > PMDETA ≈ Me₆TREN), the polymerization remained poorly controlled, highlighting that the optimal catalyst system is highly monomer-dependent.

Table 2: Catalyst and Ligand Systems Used with Ethylene bis(2-bromoisobutyrate) and Analogs

Monomer Initiator Catalyst Ligand Outcome Reference
Styrene EBIB CuBr PMDETA Controlled polymerization cmu.edu
NIPAAm PEG bis(2-bromoisobutyrate) CuBr Me₆TREN Controlled polymerization rsc.org
Isoprene EBIB CuBr / CuCl bpy, PMDETA, Me₆TREN Poor control, low functionality

Solvent Systems and Temperature Effects on Polymerization Control

The selection of solvent and reaction temperature is critical for ensuring the solubility of all components (monomer, polymer, catalyst complex) and for controlling the polymerization rate. The optimal conditions can vary widely depending on the monomer.

For instance, the polymerization of hydrophilic monomers like N-isopropylacrylamide (NIPAAm) and poly(ethylene glycol) acrylate (PEGA) from a bis(2-bromoisobutyrate) macroinitiator has been successfully performed in aqueous media or in dimethyl sulfoxide (B87167) (DMSO) at low temperatures such as 0°C or 25°C. In contrast, the polymerization of styrene, a more hydrophobic monomer, is often conducted at higher temperatures, such as 90°C, to ensure an appropriate reaction rate. cmu.edu Investigations into isoprene polymerization with EBIB explored a broad temperature range from 90°C to 150°C, finding that intermediate temperatures of 110-130°C were most favorable, again demonstrating the need for monomer-specific optimization.

Table 3: Influence of Solvent and Temperature on Polymerization

Monomer Initiator Solvent Temperature (°C) Reference
Styrene EBIB Bulk (none) 90 cmu.edu
NIPAAm PEG bis(2-bromoisobutyrate) Water 0 rsc.org
PEGA PEG bis(2-bromoisobutyrate) DMSO 25
PEGA PEG bis(2-bromoisobutyrate) Water 0

Surface Initiated Polymerization Sip and Polymer Brush Formation Using Ethylene Bis 2 Bromoisobutyrate

Principles of Grafting from Surfaces via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for modifying the chemical and physical properties of interfaces by growing polymer chains directly from a substrate. acs.org This "grafting from" approach allows for the formation of dense and well-defined polymer brushes, which are layers of polymer chains tethered at one end to a surface. researchgate.net The thickness and density of these brushes can be precisely controlled, which is crucial for a wide range of applications.

The fundamental principle of SI-ATRP involves the immobilization of an initiator, such as Ethylene (B1197577) bis(2-bromoisobutyrate), onto a surface. In the presence of a transition metal catalyst, typically a copper complex, and a monomer, the initiator's cleavable halogen atom (in this case, bromine) is reversibly transferred in a redox process. This generates a radical at the end of the initiator molecule, which then propagates by adding monomer units. The reversible nature of the activation/deactivation cycle allows for controlled ("living") polymerization, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.

Strategies for Covalent Immobilization of Initiators on Substrates

The covalent attachment of the ATRP initiator to the substrate is a critical first step in SI-ATRP, as it ensures the stability of the resulting polymer brush. Several strategies have been developed to immobilize initiators like Ethylene bis(2-bromoisobutyrate) onto various surfaces. These methods typically involve the reaction of a functional group on the initiator with a complementary functional group on the substrate surface.

One common approach involves the functionalization of surfaces with hydroxyl (-OH) or amine (-NH2) groups. These groups can then react with the acyl bromide of an initiator precursor like 2-bromoisobutyryl bromide to form an ester or amide linkage, respectively. For instance, graphene oxide, with its abundant hydroxyl groups, can be directly reacted with 2-bromoisobutyryl bromide to create surface-grafted initiator sites. acs.org

Another strategy is the use of self-assembled monolayers (SAMs). For example, a silicon wafer can be functionalized with a silane (B1218182) coupling agent that presents a reactive group, such as an amino or epoxy group. This layer then provides a platform for the subsequent attachment of the initiator.

A more direct, single-step method for covalently functionalizing surfaces with ATRP initiators derived from ethyl-2-bromoisobutyryl bromide has also been described. nih.gov This method utilizes plasma copolymerization of the initiator and a non-reactive diluent, which simplifies the multi-step surface activation procedures typically employed. nih.gov

Generation of Surface-Bound ATRP-Initiating Sites

The generation of surface-bound ATRP-initiating sites from Ethylene bis(2-bromoisobutyrate) typically involves a reaction that anchors one of the isobutyrate groups to the substrate while leaving the other available to initiate polymerization. However, for creating polymer brushes where chains grow from the surface, a monofunctional initiator is often preferred. In the context of using a bifunctional initiator like Ethylene bis(2-bromoisobutyrate), it can be adapted for surface grafting.

For example, a substrate with surface hydroxyl groups can be reacted with an excess of Ethylene bis(2-bromoisobutyrate). In a controlled reaction, one of the ester groups can react with the surface hydroxyls, forming a covalent bond and leaving the other bromo-isobutyrate group free to initiate polymerization from the surface.

Alternatively, the bifunctional nature of Ethylene bis(2-bromoisobutyrate) can be exploited to bridge or crosslink surfaces or particles. However, for the synthesis of traditional polymer brushes extending from a single surface, a monofunctional analogue or a carefully controlled immobilization reaction is generally employed.

Synthesis of Polymer Brushes on Diverse Substrates

The versatility of SI-ATRP allows for the growth of polymer brushes on a wide array of materials, including planar substrates, particles, and more complex nanostructured materials.

Planar Substrates (e.g., Silicon Wafers, Glass, Metals)

Planar substrates like silicon wafers, glass, and gold are commonly used model surfaces for studying the fundamentals of polymer brush synthesis and properties.

Silicon Wafers: Silicon wafers are a popular choice due to their smooth, well-defined surfaces and the well-established chemistry for their functionalization. For instance, a silicon wafer can be cleaned and hydroxylated, then reacted with a silane-containing initiator to create a self-assembled monolayer of initiating sites. Polymerization of monomers like methyl methacrylate (B99206) from these functionalized wafers has been demonstrated, with the thickness of the resulting polymer brush being controllable. cmu.edu In some cases, a layer of a polymer like poly(glycidyl methacrylate) is first attached to the silicon substrate to serve as an anchor for the initiator. rsc.org

Glass: Similar to silicon wafers, glass surfaces can be readily functionalized with hydroxyl groups, making them suitable for initiator immobilization. Temperature-responsive polymer brushes of 2-(2-methoxyethoxy)ethyl methacrylate have been grafted from glass substrates using an 11-(2-bromoisobutyroyloxy)undecyl moiety-carrying initiator. researchgate.net

Metals: Metal surfaces, such as gold, can be modified using thiol-based chemistry to anchor ATRP initiators. For example, an initiator with a thiol group can form a self-assembled monolayer on a gold surface, from which polymer brushes can be grown. This has been utilized in electrochemically induced SI-ATRP (eATRP) to grow polymer brushes from gold electrodes. acs.org

A facile method for preparing various polymer brushes on amorphous TiO2 films via UV-induced photopolymerization has also been reported. nih.gov

The following table summarizes the synthesis of polymer brushes on various planar substrates.

SubstrateInitiator Anchoring StrategyPolymer GrownResearch Finding
Silicon WaferSilanization with initiator-containing silanePoly(methyl methacrylate)Controlled growth of polymer brush thickness. cmu.edu
GlassCovalent attachment of an undecyl-based initiatorPoly(2-(2-methoxyethoxy)ethyl methacrylate)Creation of temperature-responsive polymer brushes. researchgate.net
Gold ElectrodeThiol-based self-assembled monolayerPoly(styrene sulfonate) and Poly(hydroxyethyl methacrylate)Controlled brush growth via SI-eATRP. acs.org
Amorphous TiO2Direct UV-induced photopolymerizationPoly(methyl methacrylate), Polystyrene, Poly(4-vinylpyridine)Facile and universal method for creating stable polymer brushes. nih.gov

Particulate Substrates (e.g., Polystyrene Latex Particles, Silica (B1680970) Particles)

SI-ATRP is also widely used to modify the surface of particulate materials, which is crucial for applications in areas like colloid stabilization, drug delivery, and catalysis.

Polystyrene Latex Particles: The surfaces of polystyrene (PS) latex particles can be functionalized with initiator groups to enable the growth of polymer brushes. This can be achieved by incorporating a functional monomer during the emulsion polymerization of styrene (B11656) or by post-functionalization of the PS surface. The resulting polymer brush-coated particles exhibit altered dispersibility and interfacial properties.

Silica Particles: Silica particles, with their readily available surface silanol (B1196071) (Si-OH) groups, are ideal substrates for SI-ATRP. The silanol groups can be reacted with initiator-containing silanes to create a high density of initiating sites on the particle surface. This allows for the synthesis of a core-shell structure where the silica particle core is surrounded by a dense polymer brush shell.

Fibrous and Nanostructured Materials (e.g., Cellulose Nanocrystals)

The modification of fibrous and nanostructured materials with polymer brushes opens up possibilities for creating advanced composite materials with tailored properties.

Cellulose Nanocrystals (CNCs): Cellulose nanocrystals are renewable, high-aspect-ratio nanoparticles with reactive hydroxyl groups on their surface. These hydroxyls can be used to anchor ATRP initiators. However, selectively modifying the reducing end groups (REGs) of CNCs to attach initiators for site-specific grafting is a more advanced approach. nih.gov This allows for the synthesis of asymmetrically grafted CNCs, where polymer chains grow from one end of the nanocrystal. nih.gov This has been achieved by attaching an amine-terminated ATRP initiator to the REGs of CNCs via reductive amination, followed by the polymerization of monomers like sodium 4-styrenesulfonate. nih.gov

The table below details the synthesis of polymer brushes on particulate and fibrous substrates.

SubstrateInitiator Anchoring StrategyPolymer GrownResearch Finding
Polystyrene Latex ParticlesPost-functionalization of particle surfaceVarious polymersAltered colloidal stability and dispersibility.
Silica ParticlesReaction of surface silanols with initiator-containing silanesVarious polymersFormation of core-shell particles with a dense polymer brush layer.
Cellulose NanocrystalsReductive amination at reducing end groupsPoly(sodium 4-styrenesulfonate)Site-specific grafting of polymer chains from one end of the nanocrystal. nih.gov

Control over Polymer Brush Properties and Morphology

The use of Ethylene bis(2-bromoisobutyrate) in SI-ATRP allows for a high degree of control over the physical and chemical characteristics of the resulting polymer brushes. This control is fundamental to designing surfaces with specific functionalities, from biocompatibility to stimuli-responsiveness.

Grafting Density: In the "grafting-from" approach, the grafting density is primarily determined by the concentration of the initiator molecules immobilized on the substrate surface. rsc.org A higher surface concentration of anchored Ethylene bis(2-bromoisobutyrate) molecules leads to a higher density of growing polymer chains. Researchers can control the initiator density through careful management of the reaction conditions during the initial functionalization of the substrate. For instance, on silicon wafers, the density of silane coupling agents used to anchor the initiator can be varied to tune the final initiator coverage. High grafting densities force the polymer chains to stretch away from the surface to avoid steric hindrance, forming a "brush" regime. Lower initiator concentrations result in a "mushroom" regime where chains are isolated and coiled. Studies have achieved high grafting densities, such as 0.56 chains/nm², using surface-immobilized bromoisobutyrate initiators.

Layer Thickness: The thickness of the polymer brush is directly related to the molecular weight of the grafted polymer chains. In a controlled polymerization like SI-ATRP, the thickness of the polymer brush increases linearly with the molecular weight of the chains. This allows for precise tuning of the layer thickness by controlling the polymerization time and the ratio of monomer to initiator. The addition of a "sacrificial" or free initiator, such as Ethylene bis(2-bromoisobutyrate) in the solution, can help to control the growth of the surface-bound polymers.

A summary of factors influencing grafting density and layer thickness is presented below.

PropertyControlling FactorMethod of Regulation
Grafting Density Surface concentration of initiatorAdjusting reaction conditions during substrate functionalization (e.g., concentration of coupling agents, reaction time).
Layer Thickness Molecular weight of polymer chainsControlling polymerization time and monomer concentration. Use of free initiator in solution.

A key advantage of using SI-ATRP is the ability to produce grafted polymer chains with predictable molecular weights and low dispersity (Đ), also known as polydispersity index (PDI).

Molecular Weight Control: The molecular weight of the polymer chains grown from the surface can be controlled by adjusting the ratio of consumed monomer to the initiator. In many SI-ATRP systems, a sacrificial free initiator like ethyl 2-bromoisobutyrate (EBiB) or Ethylene bis(2-bromoisobutyrate) is added to the polymerization solution. mdpi.com It is assumed that the polymer chains growing in the solution have the same molecular weight and dispersity as those tethered to the surface. mdpi.com This allows for the characterization of the "free" polymer cleaved from the sacrificial initiator (e.g., via Gel Permeation Chromatography) to accurately estimate the molecular weight of the surface-grafted chains.

Dispersity Control: ATRP is a form of controlled/living radical polymerization (CRP) that maintains a low concentration of active radical species through a dynamic equilibrium between active and dormant species. acs.org This controlled mechanism minimizes termination reactions, leading to polymer chains that grow at a similar rate, resulting in a narrow molecular weight distribution (low dispersity, typically Đ < 1.5). The use of a well-defined initiator like Ethylene bis(2-bromoisobutyrate) is crucial for ensuring that initiation is fast and uniform relative to propagation, which is a prerequisite for achieving low dispersity. cmu.edu

The homogeneity of the polymer brush layer and the ability to control its chemical composition are vital for creating complex and functional surfaces.

Homogeneity: The uniformity of the polymer brush depends significantly on the homogeneity of the immobilized initiator layer. cmu.edu Techniques that ensure a uniform monolayer of Ethylene bis(2-bromoisobutyrate) on the substrate are essential for producing a smooth and consistent polymer brush. At high initiator coverage, highly uniform domains of tethered polymer are formed. cmu.edu

Compositional Control: The living nature of SI-ATRP allows for the synthesis of complex polymer architectures with precise compositional control. By sequentially introducing different monomers to the polymerization, it is possible to grow block copolymers from the surface. For example, after growing a block of one monomer, the still-active chain ends can be used to initiate the polymerization of a second, different monomer, resulting in a surface-grafted diblock copolymer brush. This enables the creation of multifunctional surfaces where each block can have distinct properties (e.g., hydrophilic and hydrophobic blocks, or responsive and inert blocks).

Advanced Methodologies for Surface Functionalization

To broaden the applicability of SI-ATRP and create more sophisticated polymer brush architectures, advanced methods for immobilizing initiators like Ethylene bis(2-bromoisobutyrate) have been developed.

For substrates that are sensitive to solvents or have complex, non-planar geometries, solution-based deposition of initiators can be challenging. Vapor-based methods offer a powerful alternative for creating a uniform initiator layer. A common strategy involves the vapor deposition of a coupling agent, such as an aminosilane (B1250345) like (3-aminopropyl)triethoxysilane (APTES), onto the substrate. acs.org This creates a reactive amino-functionalized surface. Subsequently, the substrate is reacted with a molecule like 2-bromoisobutyryl bromide in the vapor or liquid phase, which covalently bonds to the amino groups, forming the final immobilized ATRP initiator layer. acs.org This two-step process allows for the functionalization of a wide variety of substrates, including silicon oxides and other materials with surface hydroxyl groups, in a solvent-free manner for the initial step.

While covalent attachment provides robust anchoring, non-covalent or supramolecular strategies for initiator immobilization offer advantages in terms of modularity and applicability to surfaces that are difficult to functionalize chemically. These methods rely on non-covalent interactions such as host-guest interactions, electrostatic interactions, or strong physisorption.

One approach involves the use of an adhesive intermediate layer. For instance, a coating of poly(norepinephrine) can be applied to a wide range of solid substrates. An ATRP initiator can then be co-adsorbed and immobilized within this adhesive polymer layer, creating a surface ready for SI-ATRP without direct covalent modification of the underlying substrate. nih.gov Another highly sophisticated method utilizes the principles of molecular self-assembly, such as using DNA origami to create patterned nanostructures on a surface. researchgate.net ATRP initiators can be precisely positioned on these DNA scaffolds, allowing for the growth of polymer brushes from pre-defined nanoscale locations. researchgate.net

In Situ Surface-Initiated ATRP Techniques

In situ Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) represents a streamlined approach where the formation of the initiator layer on a substrate occurs directly in place, often immediately preceding or concurrent with the polymerization process. This methodology circumvents the need for separate, multi-step procedures for initiator synthesis and its subsequent covalent attachment. Various in situ strategies have been developed to functionalize a wide array of substrates, enabling the growth of well-defined polymer brushes.

One prominent in situ technique involves the co-deposition of a surface-anchoring molecule with an initiator precursor. A notable example is the use of polydopamine (PDA) coatings. In this method, a substrate is immersed in a solution containing dopamine (B1211576) (DA) and an α-bromoisobutyryl-functionalized molecule. nih.gov The in situ polymerization of dopamine forms an adherent PDA layer on the surface, which simultaneously incorporates the initiator molecules. nih.gov This approach has been proven effective for functionalizing a broad range of organic and inorganic surfaces for subsequent SI-ATRP of various monomers. nih.gov Research into different catechol-derived ATRP initiators, such as those with varying linker lengths or the presence of amine groups, has shown that these structural changes significantly affect the efficiency of initiator immobilization and the performance of the subsequent SI-ATRP. nih.gov

Another innovative in situ method utilizes "inimer" coatings. An inimer is a molecule that functions as both an initiator and a monomer. A copolymer containing an ATRP inimer and a crosslinking monomer, like glycidyl (B131873) methacrylate (GMA), can be spin-coated onto a substrate. digitellinc.com A subsequent thermal treatment crosslinks the film, creating a stable, 5 nm thick coating rich in ATRP initiating sites. digitellinc.com This technique is distinguished by its ability to produce very high grafting densities (e.g., >0.7 chains/nm²) because the initiator sites are distributed throughout the thin film rather than being limited to a self-assembled monolayer. digitellinc.com This robust inimer coating can then be used to initiate the polymerization of a wide variety of monomers. digitellinc.com

In situ SI-ATRP has also been adapted for open systems by utilizing non-volatile reagents, such as ionic liquids (ILs). mdpi.com In this setup, a polymerization solution containing an IL-based monomer and an IL polymerization solvent is coated as a thin film onto a substrate previously functionalized with an ATRP initiator. mdpi.com The polymerization is then carried out by heating the substrate in an open-air environment, which is possible due to the non-volatile nature of the components. mdpi.com This method successfully produces concentrated polymer brushes with low friction characteristics, comparable to those synthesized in traditional sealed, immersion-based processes. mdpi.com

Direct functionalization of reactive surfaces is another key in situ strategy. For instance, superparamagnetic iron oxide nanoparticles have been functionalized using an in situ method with 12-(2-bromoisobutyramido) dodecanoic acid (BiBADA) to create immobilized initiators for Initiators for Continuous Activator Regeneration (ICAR) ATRP. nih.gov Similarly, polymer films like polytetrafluoroethylene (PTFE) can be activated, for example by a plasma/ozone process, and then reacted directly with 2-bromoisobutyryl bromide to install ATRP initiators on the surface for subsequent polymerization.

The controlled nature of these in situ ATRP techniques allows for precise tuning of the resulting polymer brush properties. For example, when grafting poly(N-isopropylacrylamide) (pNIPAM) from initiator-functionalized particles, the final brush height can be easily controlled by adjusting the initial monomer concentration in the reaction mixture. rsc.org

The following table summarizes findings from various studies employing in situ SI-ATRP techniques.

SubstrateIn Situ Method/InitiatorMonomerKey Research Findings
Colloidal ParticlesFunctionalized with bromoisobutyrate moietiesN-isopropylacrylamide (NIPAM)Polymer brush height could be tuned from 10 nm to 140 nm by varying the initial monomer concentration from 0.015 M to 1 M. rsc.org
Silicon WaferCoating with nonvolatile ATRP solution (IL monomer and IL solvent)N,N-diethyl-N-(2-methacryloylethyl)-N-methylammonium bis(trifluoromethylsulfonyl)imideSuccessfully formed concentrated polymer brushes in an open system; the resulting brush layer exhibited low friction characteristics. mdpi.com
VariousSpin-coated and crosslinked copolymer of ATRP inimer and glycidyl methacrylate (GMA)Various, including those for SI-RAFTAchieved high grafting density of >0.7 chains/nm²; demonstrated efficient switching from ATRP to RAFT initiating sites. digitellinc.com
Iron Oxide NanoparticlesIn situ immobilization of 12-(2-bromoisobutyramido) dodecanoic acid (BiBADA)poly(2-(methylsulfinyl)ethylacrylate) (PMSEA)Successfully grafted polymer brushes from the nanoparticle surface using ICAR ATRP, creating a non-toxic hybrid material. nih.gov
Polytetrafluoroethylene (PTFE) FilmPlasma/ozone activation followed by reaction with 2-bromoisobutyryl bromideSodium styrene sulfateThe length of the grafted polymer chains increased with increasing reaction time, confirming successful surface modification and polymerization.

Advanced and Specialized Polymerization Techniques Involving Ethylene Bis 2 Bromoisobutyrate

Activator Re-Generated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP)

Activator Re-Generated by Electron Transfer (ARGET) ATRP is a robust variant of ATRP that allows for polymerization with significantly reduced amounts of the copper catalyst, often at parts-per-million (ppm) levels. cmu.edu This is achieved through the continuous regeneration of the activator, the Cu(I) species, from the Cu(II) species that forms during termination reactions. This regeneration is accomplished by introducing a reducing agent into the polymerization system. cmu.edunih.gov

The core principle of ARGET ATRP is the persistent regeneration of the Cu(I) activator from the Cu(II) deactivator by a reducing agent. cmu.edunih.gov This overcomes the issue of activator consumption due to radical termination reactions, which would otherwise halt the polymerization when using very low catalyst concentrations. The general mechanism involves the standard ATRP equilibrium between dormant species (R-X) and active radicals (R•), catalyzed by a Cu(I)/ligand complex, and the simultaneous reduction of the formed Cu(II)/ligand complex back to the active Cu(I) state by a reducing agent (RA).

Mechanism of ARGET ATRP:

Activation: Pn-X + Cu(I)/L → Pn• + X-Cu(II)/L

Deactivation: Pn• + X-Cu(II)/L → Pn-X + Cu(I)/L

Regeneration: Cu(II)/L + RA → Cu(I)/L + RA•

The use of a bifunctional initiator like Ethylene (B1197577) bis(2-bromoisobutyrate) in ARGET ATRP allows for the synthesis of telechelic polymers, which are polymers with functional groups at both ends of the chain. This is particularly advantageous for creating triblock copolymers. acs.org The low catalyst concentration minimizes side reactions and results in polymers with well-defined structures and narrow molecular weight distributions. researchgate.net The choice of reducing agent is critical; it must be strong enough to reduce Cu(II) but not so reactive that it interferes with other components of the polymerization. Ascorbic acid and tin(II) 2-ethylhexanoate (B8288628) are commonly used reducing agents. researchgate.net

The key advantage of ARGET ATRP is the ability to use ppm levels of the copper catalyst, which is beneficial for both industrial applications and the synthesis of materials for biomedical uses where residual catalyst toxicity is a concern. cmu.edunih.gov This "green" approach simplifies product purification and reduces the environmental impact. cmu.edu

Table 1: Polymerization of Methyl Methacrylate (B99206) (MMA) via ARGET ATRP using a Disulfide-Functionalized Initiator

MonomerInitiatorLigandReducing AgentCatalyst (mol % to initiator)Polymer MWPDI
DMAEMA(Bi-BOE)₂S₂TPMASn(Oct)₂5-6-<1.5
BA(Bi-BOE)₂S₂TPMASn(Oct)₂5-6-<1.5
OEGMA 300(Bi-BOE)₂S₂TPMASn(Oct)₂5-6-<1.5
MMA(Bi-BOE)₂S₂TPMASn(Oct)₂5-6-<1.5

This table summarizes the successful polymerization of various monomers using ARGET ATRP with a disulfide-containing bifunctional initiator, highlighting the optimization of catalyst concentration.

Surface-initiated ARGET ATRP (SI-ARGET ATRP) is a powerful technique for modifying surfaces by grafting polymer chains from them, creating what are known as polymer brushes. researchgate.net This "grafting from" approach allows for the formation of dense and well-defined polymer layers that can alter the properties of the substrate, such as its wettability, biocompatibility, and adhesion. researchgate.net

In this technique, an initiator, often a derivative of 2-bromoisobutyryl bromide, is first immobilized on the surface of a substrate. mdpi.com For surfaces with hydroxyl or amine groups, the initiator can be attached through esterification or amidation. sigmaaldrich.com Once the surface is functionalized with the initiator, the SI-ARGET ATRP is carried out in the presence of a monomer, a copper catalyst, a ligand, and a reducing agent. The use of ARGET conditions is particularly advantageous for surface-initiated polymerizations as it allows for the reaction to be conducted under ambient conditions with a low catalyst concentration, making it a more practical and scalable method. nih.gov

Bifunctional initiators can be adapted for surface functionalization, leading to the growth of polymer brushes with specific end-group functionalities. For instance, diblock copolymer brushes can be synthesized from surfaces by sequential monomer addition. mdpi.com This has been demonstrated in the synthesis of fluorescently labeled polymer brushes on silica (B1680970) nanoparticles, where an initiator was first attached to the surface, followed by the SI-ARGET ATRP of styrene (B11656) and then a second block of hydroxyethyl (B10761427) methacrylate and a rhodamine B-functionalized monomer. mdpi.com This highlights the versatility of SI-ARGET ATRP in creating complex and functional surface coatings. mdpi.com

Table 2: Synthesis of Polymer Brushes via SI-ARGET ATRP

SubstrateInitiatorMonomer(s)Reducing AgentKey Finding
Silicon NanoparticlesImmobilized 2-Bromoisobutyryl bromideStyrene, HEMA, HEMA-RhB-Synthesis of fluorescent diblock copolymer brushes. mdpi.com
Various SurfacesAryl azide-based initiatorSulfobetaine acrylamide-Formation of uniform and patterned antifouling polymer brushes. nih.gov
ZnO Quantum DotsImmobilized InitiatorN-isopropylacrylamide-Creation of fluorescent and thermoresponsive core/shell quantum dots. researchgate.net
Cellulose Acetate MembranesImmobilized 2-Bromoisobutyryl bromide2-hydroxyethyl methacrylate-Improved biofouling resistance of membranes. researchgate.net

This table showcases the application of SI-ARGET ATRP in modifying various surfaces to create functional polymer brushes.

Single Electron Transfer-Living Radical Polymerization (SET-LRP)

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is a controlled radical polymerization technique that is proposed to proceed via an outer-sphere electron transfer mechanism. A key feature of SET-LRP is the disproportionation of the Cu(I) species into Cu(0) and Cu(II) in the presence of a suitable ligand and a polar solvent. rsc.org The highly reactive nascent Cu(0) is considered the primary activator of the alkyl halide initiator, while the Cu(II) species acts as the deactivator. rsc.org

Performing SET-LRP in aqueous media is of great interest for biological and environmental applications. The high polarity of water can facilitate the crucial disproportionation of Cu(I). While there are numerous examples of SET-LRP, specific studies detailing the use of Ethylene bis(2-bromoisobutyrate) in purely aqueous systems are not extensively documented in the provided search results. However, procedures for the polymerization of hydrophilic monomers like N-isopropylacrylamide (NIPAAm) and poly(ethylene glycol) methyl ether acrylate (B77674) (PEGA) have been reported in isopropanol (B130326)/water mixtures using Ethylene bis(2-bromoisobutyrate) as the initiator. This demonstrates the feasibility of using this bifunctional initiator in aqueous-based SET-LRP systems.

The use of bifunctional initiators like Ethylene bis(2-bromoisobutyrate) in aqueous SET-LRP allows for the synthesis of telechelic polymers with hydrophilic blocks, which are of interest for creating amphiphilic block copolymers and hydrogels. The challenge in aqueous systems is to maintain control over the polymerization due to the high reactivity and potential side reactions. The choice of ligand and the precise solvent composition are critical for controlling the polymerization kinetics and ensuring the formation of well-defined polymers.

The disproportionation of the Cu(I) complex into Cu(0) and Cu(II) is a cornerstone of the proposed SET-LRP mechanism, especially in polar solvents. rsc.org This equilibrium is highly dependent on the nature of the solvent and the ligand. Polar solvents stabilize the resulting ions, thus favoring disproportionation. The ligand plays a crucial role by preferentially stabilizing the Cu(II) state over the Cu(I) state, further driving the equilibrium towards disproportionation.

Disproportionation Equilibrium: 2 Cu(I)X/L ⇌ Cu(0) + Cu(II)X₂/L

The control over the polymerization in SET-LRP is believed to be maintained by the balance between the fast activation by the nascent Cu(0) and the deactivation by the Cu(II) species. The continuous generation of both the activator (Cu(0)) and deactivator (Cu(II)) through disproportionation is thought to establish a self-regulating system. The surface of the Cu(0) wire or powder, often used as the source of the catalyst, also plays a role in the nucleation and growth of the nascent Cu(0) nanoparticles generated during disproportionation. uninsubria.it

It is important to note that there is an ongoing debate in the scientific community regarding the precise mechanism of copper-mediated polymerizations in the presence of Cu(0), with the Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP) mechanism being an alternative model. In SARA ATRP, Cu(I) is considered the main activator, and Cu(0) acts as a supplemental activator and a reducing agent for the Cu(II) deactivator.

Photochemically Mediated Atom Transfer Radical Polymerization (ATRP)

Photochemically mediated ATRP, or photoATRP, utilizes light as an external stimulus to regulate the polymerization. nih.gov In this technique, the Cu(II) deactivator complex is photochemically reduced to the active Cu(I) species, often in the absence of a traditional chemical reducing agent. This process provides excellent temporal and spatial control over the polymerization, as the reaction can be started and stopped by simply turning the light source on and off.

This method has been successfully applied to a range of monomers, including acrylates and methacrylates, using ppm levels of a copper catalyst. nih.govacs.org The polymerization can often be conducted in the presence of air, which is a significant advantage over traditional ATRP methods that require stringent deoxygenation. nih.gov The mechanism involves the excitation of the Cu(II) complex by light, which then undergoes a redox process to generate the Cu(I) activator.

The use of a bifunctional initiator such as Ethylene bis(2-bromoisobutyrate) in photoATRP would allow for the synthesis of well-defined telechelic polymers with precise control over their molecular weight and architecture. The ability to pattern surfaces with polymer brushes by using light to control the initiation sites is a particularly attractive application of this technique. While specific studies focusing solely on Ethylene bis(2-bromoisobutyrate) in photoATRP were not prominent in the search results, the general principles of the technique are applicable to a wide range of ATRP initiators, including bifunctional ones. For instance, a tetraphenylethene-functionalized ethyl α-bromoisobutyrate initiator has been used in visible-light-regulated RDRP to create polymers with aggregation-induced emission properties, demonstrating the potential for creating functional materials using photo-controlled polymerization with specialized initiators. nih.gov

Polymerization in Dispersed Media (Emulsion and Miniemulsion ATRP)

Atom Transfer Radical Polymerization (ATRP) in dispersed media like emulsion and miniemulsion combines the advantages of controlled polymerization with the benefits of emulsion processes, such as excellent heat transfer, low viscosity, and the use of water as a continuous phase. rug.nl Ethylene bis(2-bromoisobutyrate), as a difunctional initiator, is particularly suited for these systems. Its hydrophobic nature leads to its partitioning within the monomer droplets or micelles, a phenomenon known as compartmentalization. polymersource.ca This spatial confinement of the initiator is crucial for enabling the synthesis of complex polymer structures, such as block copolymers, from multifunctional initiators. polymersource.ca

In a typical miniemulsion ATRP setup, the monomer, initiator (Ethylene bis(2-bromoisobutyrate)), and a catalyst complex are dispersed in a continuous phase (usually water) with the aid of a surfactant to form stable nanodroplets. Polymerization is then initiated, often by generating the active catalyst species in situ, for example, through Activators Generated by Electron Transfer (AGET) ATRP. nih.gov This technique allows for the synthesis of homopolymers and pure block copolymers within the miniemulsion droplets. nih.gov

A concrete example of Ethylene bis(2-bromoisobutyrate) being used in a dispersed medium involves the polymerization of poly(ethylene glycol) methyl ether acrylate (PEGA480) in a 1:1 mixture of isopropanol and water. rsc.org In this system, Ethylene bis(2-bromoisobutyrate) acts as the initiator for the synthesis of telechelic polymers, which are polymers with functional groups at both chain ends. rsc.org

The precise control over the polymerization process in dispersed media can be further enhanced by employing reactive surfactants and co-initiators. Reactive surfactants, also known as "inisurfs," are molecules that act as both a stabilizer for the emulsion and an initiator for the polymerization. polymersource.ca While specific studies detailing the use of Ethylene bis(2-bromoisobutyrate) with inisurfs are not prevalent, the principle involves designing a system where the reactive surfactant initiates polymer chains from the surface of the droplets, while a difunctional initiator like Ethylene bis(2-bromoisobutyrate) initiates chain growth within the droplet core. This can lead to the formation of core-shell or other complex particle morphologies.

More commonly, a low molecular weight co-initiator can be used in conjunction with a macroinitiator or a reactive surfactant. polymersource.ca This strategy allows for independent control over the final particle size and the molecular weight of the resulting polymers. polymersource.ca For instance, in a system using an amphiphilic block copolymer as a reactive surfactant/macroinitiator, the addition of a monofunctional co-initiator like ethyl 2-bromoisobutyrate (EBiB) enables the formation of a larger number of polymer chains, which influences the final polymer properties without significantly altering the particle stability provided by the reactive surfactant. polymersource.ca By extension, Ethylene bis(2-bromoisobutyrate) could be employed as a difunctional co-initiator to induce crosslinking within the polymer particles or to create looped polymer architectures.

The following table outlines a representative experimental setup for a polymerization reaction using Ethylene bis(2-bromoisobutyrate) in a dispersed medium, as adapted from available research. rsc.org

ComponentAmountMolar Equivalent (relative to Initiator)Purpose
Ethylene bis(2-bromoisobutyrate)100 mg1 eq.Difunctional Initiator
PEGA480978 µL8 eq.Monomer
Cu(I)Br31.8 mg0.8 eq.Catalyst
Me6-TREN29.5 µL0.4 eq.Ligand
IPA:H₂O (4:1)2 mL-Solvent/Dispersing Medium
Reaction Conditions
Temperature0°C
DeoxygenationNitrogen purge for 10 min

This interactive table summarizes the components and conditions for the polymerization of PEGA480 using Ethylene bis(2-bromoisobutyrate) as an initiator in a dispersed medium.

In emulsion and miniemulsion ATRP, the final particle size and the properties of the synthesized polymer are influenced by several factors. The number of particles is primarily determined by the concentration of the surfactant and the energy input during emulsification. In the context of using Ethylene bis(2-bromoisobutyrate), its concentration as an initiator plays a critical role in determining the molecular weight of the polymer chains. According to the principles of controlled radical polymerization, the molecular weight is inversely proportional to the initiator concentration for a given amount of monomer.

The use of a difunctional initiator like Ethylene bis(2-bromoisobutyrate) allows for the synthesis of polymers with two growing chains from a single initiator molecule. This can lead to polymers with higher molecular weights compared to those synthesized with a monofunctional initiator at the same molar concentration. Furthermore, the bifunctionality is key to producing triblock copolymers when polymerizing a second monomer from the chain ends of the initial polymer.

Research on AGET ATRP in inverse miniemulsion has shown that by carefully selecting the initiator type, such as water-soluble poly(ethylene oxide)-based bromoisobutyrate macroinitiators, and optimizing the reaction conditions, stable colloidal particles with diameters under 200 nm and well-controlled polymers with low polydispersity (Mw/Mn < 1.3) can be achieved. researchgate.net The addition of a costabilizer can also improve colloidal stability without interfering with the polymerization. researchgate.net While this study used a macroinitiator, the principles of controlling particle size and polymer properties are directly applicable to systems employing Ethylene bis(2-bromoisobutyrate). The concentration and efficiency of the initiator will dictate the number of growing chains per particle, thereby influencing the final molecular weight and the potential for intramolecular or intermolecular coupling, which can affect particle morphology and the rheological properties of the final latex.

The table below summarizes the key parameters and their influence on the final polymer and particle properties in a miniemulsion ATRP system.

ParameterInfluence on Particle SizeInfluence on Polymer Molecular WeightInfluence on Polydispersity
Initiator ConcentrationIndirectly, by affecting polymer chain length and potential for crosslinkingInversely proportionalCan increase at very high conversions or with inefficient initiation
Surfactant ConcentrationInversely proportional; higher concentration leads to smaller particlesNo direct effectCan affect stability, which indirectly impacts control
Monomer to Initiator RatioIndirectlyDirectly proportionalGenerally low in a controlled polymerization
Catalyst/Ligand SystemNo direct effectAffects polymerization rate and controlA well-chosen system is crucial for low polydispersity
Homogenization EnergyInversely proportional; higher energy leads to smaller initial dropletsNo direct effectNo direct effect

This interactive table illustrates how different parameters in a miniemulsion polymerization can be adjusted to control the properties of the resulting colloidal system and polymers.

Advanced Characterization Techniques for Polymers Synthesized with Ethylene Bis 2 Bromoisobutyrate

Molecular Weight and Polydispersity Determination

A primary goal in polymer synthesis is the control over molecular weight and the achievement of a narrow molecular weight distribution, or low polydispersity.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for determining the number-average molecular weight (M({n})), weight-average molecular weight (M({w})), and polydispersity index (PDI = M({w})/M({n})) of polymers. The technique separates molecules based on their hydrodynamic volume in solution. ucsb.edufrontiersin.org As the polymer solution passes through a column packed with porous gel, larger molecules elute faster than smaller molecules, which can penetrate the pores more deeply. ucsb.edufrontiersin.org

For polymers synthesized via Atom Transfer Radical Polymerization (ATRP) using Ethylene (B1197577) bis(2-bromoisobutyrate), various solvents are employed as the mobile phase, or eluent, depending on the solubility of the polymer. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common eluents. rsc.orgrsc.orgrsc.org For instance, the ATRP of styrene (B11656) initiated by Ethylene bis(2-bromoisobutyrate) can be analyzed using THF as the eluent. rsc.orgrsc.org The resulting polymer solution is filtered and injected into the SEC system, which is typically equipped with a series of columns (e.g., PSS SDV) and a differential refractometer detector. rsc.org Calibration is performed using linear polymer standards, such as polystyrene or poly(methyl methacrylate), to correlate elution time with molecular weight. rsc.orgresearchgate.net

Below is a table summarizing representative GPC/SEC data for polymers synthesized using bromoisobutyrate initiators.

PolymerInitiatorEluentM({n}) ( g/mol )PDI (M({w})/M({n}))Citation(s)
Poly(styrene)Ethylene bis(2-bromoisobutyrate)THF5,2001.15 rsc.org
Poly(N-isopropylacrylamide)Ethylene bis(2-bromoisobutyrate)DMF10,7001.12 rsc.org
Poly(methyl acrylate)Ethyl α-bromoisobutyrateTHF18,0001.10 rsc.org
Poly(isoprene)Ethyl α-bromoisobutyrateToluene (B28343)15,0001.40 researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

While conventional GPC/SEC relies on calibration with standards that may not accurately represent the hydrodynamic volume of the polymer being analyzed, coupling SEC with a Multi-Angle Laser Light Scattering (MALLS) detector allows for the determination of the absolute weight-average molecular weight (M(_{w})). wikipedia.orgrsc.org The MALLS instrument measures the intensity of light scattered by the polymer molecules at multiple angles as they elute from the SEC column. wikipedia.orgwisc.edu

The intensity of the scattered light is directly proportional to the product of the polymer's molar mass and its concentration. uah.edu By combining the light scattering data with concentration information from a co-eluting concentration detector (like a differential refractometer), the absolute M(_{w}) can be calculated at each point across the elution peak without reliance on column calibration standards. rsc.orguah.edu This is particularly valuable for novel polymer architectures, copolymers, and when appropriate calibration standards are unavailable. rsc.org This technique provides a thermodynamically rigorous molecular weight, making it a powerful tool for the precise characterization of polymers initiated with Ethylene bis(2-bromoisobutyrate). wisc.edu

Polymer Composition and End-Group Analysis

Verifying the chemical structure of the polymer, including monomer incorporation and the integrity of the initiator fragments at the chain ends, is crucial.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In polymer chemistry, ¹H NMR is routinely used to determine monomer conversion during polymerization. rsc.orgrsc.org By taking samples from the reaction mixture at different times, the disappearance of vinyl proton signals from the monomer can be compared to the appearance of characteristic signals from the polymer backbone. rsc.org

For example, in the polymerization of N-isopropylacrylamide initiated with Ethylene bis(2-bromoisobutyrate), the conversion can be monitored by observing the decrease in the intensity of the monomer's vinyl proton peaks (typically around 5.5-6.5 ppm) relative to an internal standard or the stable initiator protons. rsc.org ¹H NMR and ¹³C NMR are also used to confirm the structure of the purified polymer and verify the presence of the Ethylene bis(2-bromoisobutyrate) initiator fragment at the polymer chain ends. rsc.org

The table below shows the characteristic ¹H and ¹³C NMR chemical shifts for the Ethylene bis(2-bromoisobutyrate) initiator in CDCl₃.

NucleusChemical Shift (δ, ppm)AssignmentCitation(s)
¹H NMR4.37-O-CH₂ -CH₂-O- rsc.org
¹H NMR1.95-C(CH₃ )₂Br rsc.org
¹³C NMR171.5C =O rsc.org
¹³C NMR63.2-O-CH₂ -CH₂-O- rsc.org
¹³C NMR55.8-C (CH₃)₂Br rsc.org
¹³C NMR30.7-C(CH₃ )₂Br rsc.org

This table is interactive and can be sorted by clicking on the column headers.

Elemental analysis is a fundamental technique that determines the mass fractions of specific elements (e.g., C, H, N, Br) in a sample. For polymers synthesized with Ethylene bis(2-bromoisobutyrate), this method can be used to confirm the incorporation of the bromine-containing initiator fragments into the polymer structure. Because the initiator has a known elemental composition, particularly its bromine content, the bromine percentage in the final, purified polymer can be quantitatively measured. This data allows for the calculation of the degree of functionalization and can be used to estimate the number-average molecular weight, providing a valuable comparison to results from other methods like SEC and NMR.

Morphological and Surface Characterization of Polymer Brushes

When Ethylene bis(2-bromoisobutyrate) is immobilized on a substrate to initiate "grafting-from" polymerization, it creates a dense layer of end-tethered polymer chains known as a polymer brush. cmu.edu The characterization of these surface-confined structures requires specialized techniques.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography of polymer brushes. frontiersin.org In imaging mode, it can reveal the morphology and smoothness of the brush layer. cmu.edu By pressing the AFM tip into the brush and recording the force versus indentation depth, one can also probe the mechanical properties of the brush, such as its thickness and grafting density. frontiersin.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface. chemrxiv.orgwhiterose.ac.uk For polymer brushes, XPS is used to confirm the successful grafting of the polymer to the substrate. researchgate.netwhiterose.ac.uk By analyzing the high-resolution spectra of elements specific to the polymer (e.g., N for poly(N,N-dimethylacrylamide)) and the substrate, the composition of the brush layer can be verified. chemrxiv.orgresearchgate.net XPS can also be used to study changes in surface chemistry after modification. cmu.edu

The table below summarizes key techniques for characterizing polymer brushes.

TechniqueInformation ObtainedCitation(s)
Atomic Force Microscopy (AFM)Surface morphology, roughness, thickness, mechanical properties frontiersin.orgcmu.eduresearchgate.net
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states, confirmation of grafting chemrxiv.orgresearchgate.netwhiterose.ac.uk
EllipsometryDry film thickness chemrxiv.org
Contact Angle GoniometrySurface wettability, hydrophobicity/hydrophilicity cmu.edu

This table is interactive and can be sorted by clicking on the column headers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that is used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. vot.pl In the context of polymers synthesized using Ethylene bis(2-bromoisobutyrate), XPS is invaluable for confirming the presence of the initiator fragments at the polymer chain ends or on the surface from which polymers are grown, and for analyzing the composition of polymer films and coatings.

The fundamental principle of XPS involves irradiating a solid surface with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted. vot.pl The binding energy of these photoelectrons is characteristic of the element from which they were emitted. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical bonding environment of the atoms. vot.pl

For polymers initiated with Ethylene bis(2-bromoisobutyrate), XPS can be used to:

Confirm Surface Grafting: When used for surface-initiated ATRP (SI-ATRP), XPS can verify the successful immobilization of the initiator on a substrate by detecting the bromine and carbonyl carbon signals characteristic of the initiator.

Analyze Polymer Composition: After polymerization, XPS can confirm the composition of the resulting polymer brush or film by identifying the core-level signals of the constituent elements of the monomer units.

Investigate Buried Interfaces: In combination with a sputtering technique, such as using an argon gas cluster ion beam (GCIB), XPS can be used for depth profiling to analyze the structure and composition of buried polymer interfaces with nanometer resolution. nih.govbu.edu

Table 1: Representative XPS Data for a Hypothetical Poly(methyl methacrylate) (PMMA) Brush Grafted from a Silicon Substrate using Ethylene bis(2-bromoisobutyrate).
ElementCore LevelTypical Binding Energy (eV)Inferred Chemical Group
CarbonC 1s~285.0C-C/C-H (adventitious carbon/polymer backbone)
CarbonC 1s~286.5C-O (ether/ester linkage)
CarbonC 1s~288.5 - 289.0O-C=O (ester group in PMMA and initiator) vot.pl
OxygenO 1s~532.0 - 533.5C=O and C-O (ester group) vot.pl
BromineBr 3d~70-71C-Br (from dormant chain ends)
SiliconSi 2p~99.3 (substrate) / ~103.3 (oxide)Silicon Substrate / Silicon Dioxide

Atomic Force Microscopy (AFM) for Surface Topography and Brush Morphology

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface topography. afmworkshop.com It is particularly well-suited for characterizing polymer brushes and films synthesized via SI-ATRP with Ethylene bis(2-bromoisobutyrate), as it can be operated in various environments (air, liquid) and does not necessarily require a conductive sample.

AFM operates by scanning a sharp tip, located at the free end of a cantilever, over the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. In tapping mode, the cantilever is oscillated near its resonance frequency, and changes in the oscillation amplitude or phase due to tip-sample interactions are used to map the surface topography. afmworkshop.com

Key applications of AFM for polymers from Ethylene bis(2-bromoisobutyrate) include:

Visualizing Surface Morphology: AFM provides direct visualization of the surface of the polymer film, revealing its uniformity, smoothness, and the presence of any domains or defects.

Determining Brush Thickness: By scratching the polymer brush and imaging the edge, the height difference between the substrate and the top of the brush can be measured, providing a direct value for the brush thickness. researchgate.net

Probing Mechanical Properties: Force spectroscopy, a mode of AFM, can be used to probe the mechanical properties of the polymer brushes at the nanoscale. frontiersin.org By pressing the tip into the brush and then retracting it, one can obtain force-distance curves that provide information on the brush's compressibility, stiffness, and adhesion. researchgate.net

Single-Chain Stretching: In specialized experiments, the AFM tip can be used to pick up and stretch a single polymer chain within a brush, providing insights into the elasticity and contour length of the individual chains. researchgate.net

Table 2: Illustrative AFM Findings for Polymer Brushes Synthesized using Ethylene bis(2-bromoisobutyrate).
Polymer BrushAFM ModeMeasured ParameterTypical Finding/ValueReference
Poly(methyl methacrylate) (PMMA)Tapping ModeSurface Roughness (RMS)< 1 nm (for a smooth, uniform brush) researchgate.net
Poly(N-isopropylacrylamide) (PNIPAM)Force SpectroscopyBrush Thickness in WaterDecreases significantly above the Lower Critical Solution Temperature (~32°C)
Poly(sulfobetaine methacrylate) (pSBMA)Chemical Force MicroscopyAdhesion Force (with protein-functionalized tip)Significantly reduced adhesion compared to bare surfaces, indicating biofouling resistance. nih.gov nih.gov
Generic Polymer BrushScratch Test & ImagingDry Film Thickness10 - 100 nm (dependent on polymerization time and conditions) researchgate.net

Ellipsometry for Thin Film Thickness Measurement

Ellipsometry is a non-destructive and highly sensitive optical technique used to determine the properties of thin films, including thickness and refractive index. otsukael.com It is an essential tool for characterizing the growth of polymer brushes and films synthesized from surfaces using Ethylene bis(2-bromoisobutyrate).

The technique is based on measuring the change in the polarization state of light upon reflection from a sample surface. otsukael.com Linearly polarized light is directed onto the sample, and the reflected light, which is now elliptically polarized, is analyzed. The measured parameters, Psi (Ψ) and Delta (Δ), describe this change in polarization. By fitting these experimental data to an optical model, the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of the film can be determined with sub-nanometer precision. otsukael.com

For polymer films grown using Ethylene bis(2-bromoisobutyrate), ellipsometry is used to:

Monitor Polymer Growth in-situ: Spectroscopic ellipsometry can be used to monitor the increase in film thickness in real-time during the polymerization process.

Accurately Measure Dry Film Thickness: It provides a fast and precise measurement of the average thickness of the dry polymer film over a relatively large area.

Study Swelling Behavior: By performing measurements in different solvents or at different temperatures, the swelling and collapse of responsive polymer brushes can be quantified by the change in film thickness.

Table 3: Example of Ellipsometry Data for Polymer Film Growth over Time.
Polymerization Time (hours)Measured Film Thickness (nm)Polymer System Example
13.2 ± 0.3Polystyrene-TEOS researchgate.net
64.5 ± 0.4Hypothetical Growth
125.0 ± 0.5Hypothetical Growth
245.1 ± 0.5Polystyrene-TEOS researchgate.net

Rheological and Viscometric Studies for Macroscopic Properties

Rheology is the study of the flow and deformation of matter, which describes the interrelation between force, deformation, and time. Viscometry is a subset of rheology that focuses specifically on measuring viscosity. For polymers synthesized with the difunctional initiator Ethylene bis(2-bromoisobutyrate), these studies are crucial for understanding the macroscopic properties of the polymers in solution or in the melt, which directly impacts their processability and end-use applications.

These studies are typically conducted using rheometers or viscometers. A rheometer can apply a specific stress or strain to a sample and measure the resulting strain or stress, allowing for the determination of properties like viscosity, shear modulus, and loss modulus over a range of temperatures, shear rates, or frequencies. jmaterenvironsci.com

Key insights from rheological and viscometric studies include:

Molar Mass Correlation: The intrinsic viscosity of a polymer solution, measured using a capillary viscometer, can be related to its molar mass through the Mark-Houwink equation. jmaterenvironsci.com

Solution Behavior: Rheological measurements can characterize the transition from dilute to semi-dilute and concentrated solution regimes, providing information on chain entanglement and polymer-solvent interactions.

Viscoelastic Properties: For block copolymers or high molecular weight polymers, rheology can probe their viscoelastic nature—their ability to exhibit both viscous (flow) and elastic (stretch) characteristics. This is critical for applications like adhesives, elastomers, and gels.

Processing Parameters: Understanding the melt viscosity and its dependence on temperature and shear rate is essential for optimizing processing conditions for techniques like extrusion and injection molding. jmaterenvironsci.com

Table 4: Representative Rheological Data for a Polymer Solution.
ParameterConditionObserved TrendImplication
Solution ViscosityIncreasing Polymer ConcentrationIncreases (often non-linearly)Increased chain interactions and entanglements.
Solution ViscosityIncreasing TemperatureDecreasesIncreased polymer chain mobility. jmaterenvironsci.com
Shear ViscosityIncreasing Shear RateOften constant at low rates, then decreases (shear-thinning)Alignment of polymer chains in the direction of flow.
Storage Modulus (G') & Loss Modulus (G'')Frequency SweepAt a crossover point (G'=G''), a characteristic relaxation time of the polymer can be determined.Provides insight into the viscoelastic nature of the material.

Advanced Research Directions and Emerging Applications of Polymers from Ethylene Bis 2 Bromoisobutyrate

Hybridization with Other Controlled/Living Polymerization Techniques

The integration of ATRP with other controlled/living polymerization methods offers a powerful strategy to create complex polymer architectures that may not be accessible through a single technique. This hybridization allows for the combination of the advantages of each method, expanding the range of accessible monomers and resulting polymer properties.

A significant area of research is the combination of ATRP, often initiated by compounds like Ethylene (B1197577) bis(2-bromoisobutyrate), with Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. acs.orgtcichemicals.com This dual-method approach can proceed concurrently, leveraging the distinct mechanisms of a metal-catalyzed system (ATRP) and a chain-transfer agent-mediated system (RAFT). acs.orgresearchgate.net

The concurrent ATRP-RAFT process allows for enhanced control over the polymerization of certain monomers and can lead to polymers with narrow dispersity. acs.org For instance, combining Initiators for Continuous Activator Regeneration (ICAR) ATRP with RAFT has been shown to improve polymerization control and reduce the required concentration of the copper catalyst. acs.org A key advantage of RAFT is its tolerance to a wider range of functional groups and acidic monomers, which can be challenging for traditional ATRP systems. tcichemicals.com This integration provides a versatile platform for synthesizing complex copolymers from diverse monomer families. acs.org

Research has demonstrated that the interaction between the two mechanisms can be mutually beneficial. In some cases, the combination of ICAR-ATRP and RAFT resulted in better control over dispersity (Đ < 1.25) than when either technique was used alone under similar conditions. acs.org This synergistic effect opens a new pathway for developing advanced living radical polymerization (LRP) methods. acs.org

Table 1: Comparison of Polymerization Control in Individual vs. Dual Concurrent ATRP-RAFT Systems (This table is interactive and can be sorted by clicking on the headers)

Polymerization Method Monomer Initiator/CTA Catalyst System Dispersity (Đ) Reference
ICAR-ATRP Methyl Methacrylate (B99206) (MMA) Ethyl 2-bromoisobutyrate CuBr₂/PMDETA ~1.25 acs.org
RAFT Methyl Methacrylate (MMA) CTA2¹ AIBN >1.50 acs.org
Dual ATRP-RAFT Methyl Methacrylate (MMA) Ethyl 2-bromoisobutyrate + CTA2¹ CuBr₂/PMDETA + AIBN 1.25 acs.org
Dual ATRP-RAFT Ethylene / Butyl Methacrylate Ethyl 2-bromo-isobutyrate + CTP² FeCl₃/bpy - researchgate.net

¹CTA2: Methyl 2-[[(dodecylthio)thioxomethyl]thio]-2-methylpropanoate ²CTP: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid

Rational Catalyst Design for Enhanced Polymerization Control

The catalyst is the cornerstone of ATRP, and its design is crucial for controlling the polymerization process. researchgate.net Research efforts are directed towards creating highly active catalysts that can be used at very low concentrations, minimizing product contamination and facilitating their removal and recycling. nih.gov

The ligand, which complexes with the copper salt, plays a pivotal role in solubilizing the catalyst and, more importantly, tuning its redox potential and reactivity. cmu.eduresearchgate.net The structure of the ligand directly influences the equilibrium between the active and dormant species in ATRP, thereby affecting the polymerization rate and control. researchgate.netnih.gov

Ligand Design: Nitrogen-based polydentate ligands are most commonly used in copper-mediated ATRP. researchgate.netresearchgate.net Key design considerations include:

Coordination Number: Tridentate and tetradentate ligands generally form more active catalysts and provide faster polymerizations compared to bidentate ligands. researchgate.net

Electronic Effects: Electron-donating groups on the ligand increase the catalyst's reactivity, while electron-withdrawing groups decrease it. This allows for the fine-tuning of catalyst activity to suit specific monomers and reaction conditions. cmu.edu

Steric Effects: Excessive steric hindrance around the metal center can reduce catalytic activity. However, some steric bulk is necessary to prevent undesirable side reactions. researchgate.netnih.gov

Flexibility and Geometry: The ability of the ligand to accommodate the different geometries of the Cu(I) and Cu(II) complexes is crucial for a fast and efficient polymerization. Computational models have highlighted the importance of ligand backbone flexibility and the bent transition state geometry in the activation/deactivation process. nih.govnih.gov

Catalyst Recycling: A significant challenge in the industrial application of ATRP is the removal and recycling of the copper catalyst from the final polymer. cmu.edu Several strategies have been developed to address this:

Adsorption: The catalyst can be removed by passing the polymer solution through a column containing neutral alumina (B75360), silica (B1680970), or ion-exchange resins. cmu.edu

Precipitation: Under certain conditions, the catalyst complex can precipitate out of the solution and be removed by filtration. cmu.edu

Low Concentration Techniques: Methods like Activators Regenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP have been developed to function with catalyst concentrations as low as 10-50 ppm, which can make post-polymerization removal unnecessary for certain applications. nih.gov

Innovative Reuse: A novel approach involves repurposing the used ATRP catalyst. For example, the Cu-2,2'-dipyridyl complex, after being used in the polymerization of polyacrylonitrile, has been successfully recycled to create a highly efficient copper–nitrogen–carbon (Cu–N–C) electrocatalyst for the oxygen reduction reaction (ORR). acs.orgacs.orgresearchgate.net

Table 2: Common Ligands in Copper-Catalyzed ATRP and Their Impact (This table is interactive and can be sorted by clicking on the headers)

Ligand Abbreviation Type Key Features Reference
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine PMDETA Tridentate Forms highly active catalysts; widely used. researchgate.net
Tris(2-pyridylmethyl)amine TPMA Tetradentate Forms some of the most active ATRP catalysts. cmu.eduresearchgate.net cmu.eduresearchgate.net
Tris[2-(dimethylamino)ethyl]amine Me₆TREN Tetradentate Branched amine that forms very active catalysts. researchgate.net researchgate.net
2,2'-Bipyridine bpy Bidentate One of the first ligands used; forms less active but well-studied catalysts. cmu.edu cmu.edu

Future Prospects in Advanced Materials Science and Nanotechnology

Polymers synthesized using Ethylene bis(2-bromoisobutyrate) as a bifunctional initiator are enabling significant advancements in materials science and nanotechnology. The precise control over polymer architecture afforded by ATRP is critical for developing materials with highly specific functions. acs.org

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, light, or redox potential. utwente.nlmdpi.com The ability to synthesize well-defined block copolymers using initiators like Ethylene bis(2-bromoisobutyrate) is crucial for creating these advanced materials. utwente.nl By incorporating responsive blocks, materials can be designed to self-assemble, change their solubility, or release an encapsulated agent on demand. mdpi.com

For example, block copolymers containing a thermoresponsive block like poly(N-isopropylacrylamide) (PNIPAM) can be synthesized. utwente.nl Below its lower critical solution temperature (LCST), the polymer is soluble in water, but above the LCST, it becomes hydrophobic and aggregates. This behavior is being exploited for applications in controlled drug delivery and the creation of smart surfaces. utwente.nlmdpi.com The combination of different responsive blocks within a single polymer chain can lead to multi-responsive materials, further expanding their potential applications in sensors, actuators, and biomedical devices. mdpi.com

In tissue engineering, scaffolds provide a three-dimensional template that mimics the native extracellular matrix, supporting cell attachment, proliferation, and differentiation to regenerate tissues. researchgate.netumich.edu Synthetic biodegradable polymers are widely used for this purpose due to the ability to control their properties, such as mechanical strength, degradation rate, and microstructure. umich.edu

ATRP, initiated by molecules such as Ethylene bis(2-bromoisobutyrate), is an ideal method for producing the well-defined polymers needed for scaffold fabrication. chemimpex.com This control allows for the creation of polymers with specific end-groups that can be used to attach bioactive molecules, such as peptides (e.g., RGD) or growth factors, to enhance cell adhesion and function. umich.edunih.gov

Techniques like electrospinning and 3D printing are used to process these polymers into highly porous scaffolds with interconnected pores, which are essential for nutrient transport and tissue ingrowth. umich.edunih.gov Researchers are developing composite scaffolds by blending polymers like Poly(L-lactic acid) (PLLA) with materials like hydroxyapatite (B223615) to improve mechanical properties and bioactivity for bone tissue engineering. umich.edunih.gov The use of well-defined block copolymers can also lead to self-assembling hydrogels that can be injected as a liquid and form a scaffold in situ at body temperature, offering a minimally invasive approach to tissue regeneration. mdpi.com

Tailored Composite Materials and Surface Modification for Adhesion

The use of Ethylene bis(2-bromoisobutyrate) as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP) opens up significant avenues for the creation of advanced composite materials and for the precise modification of surfaces to enhance adhesion. The ability to synthesize polymers with controlled architecture and functionality is key to these applications.

Polymers initiated by Ethylene bis(2-bromoisobutyrate) are instrumental in the development of tailored composite materials where they can act as a matrix or as a compatibilizer at the interface between different phases. The resulting composites often exhibit improved mechanical strength and durability, making them suitable for demanding applications in industries such as aerospace and automotive. alfa-chemistry.com The difunctional nature of this initiator allows for the creation of linear or cross-linked polymers that can effectively transfer stress between the reinforcement and the polymer matrix.

In the realm of surface modification, polymers synthesized using Ethylene bis(2-bromoisobutyrate) can be grafted onto various substrates. This "grafting from" approach creates a dense layer of polymer brushes on the surface, which can be tailored to alter surface properties like wettability and, crucially, to promote adhesion between otherwise incompatible materials. This has significant implications for the development of high-performance coatings, adhesives, and sealants with enhanced longevity and performance. alfa-chemistry.com

The following data tables summarize research findings in these areas, illustrating the impact of using polymers derived from Ethylene bis(2-bromoisobutyrate) on the properties of composite materials and on surface adhesion.

Table 1: Enhancement of Composite Material Properties

This table provides an overview of how polymers initiated with Ethylene bis(2-bromoisobutyrate) are used to improve the characteristics of composite materials. The controlled polymerization allows for the creation of a matrix that effectively integrates with reinforcing agents.

Reinforcing AgentPolymer Matrix Synthesized via ATRPTargeted Property EnhancementPotential Application
Silica NanoparticlesPolystyreneImproved dispersion of nanoparticles, enhanced thermal stabilityHigh-performance nanocomposites
Carbon NanotubesPoly(methyl methacrylate)Increased tensile strength and modulusLightweight structural components
Glass FibersEpoxy-based copolymersEnhanced interfacial shear strength, improved fatigue resistanceAutomotive and aerospace parts
Cellulose NanocrystalsPoly(n-butyl acrylate)Increased toughness and flexibilityBiodegradable packaging films

Table 2: Surface Modification for Improved Adhesion

This table details the application of polymers derived from Ethylene bis(2-bromoisobutyrate) in modifying surfaces to promote adhesion. The "grafting from" technique allows for the creation of robust interfaces between different materials.

SubstrateGrafted PolymerAdhesion ToMethod of Adhesion TestingObserved Improvement
SteelPoly(styrene-co-acrylonitrile)Epoxy adhesiveLap shear testIncreased shear strength and cohesive failure
PolypropylenePoly(methyl methacrylate)Acrylic coatingPeel testEnhanced peel strength and durability of the coating
Silicon WaferPoly(2-hydroxyethyl methacrylate)Hydrophilic coatingContact angle measurement and pull-off testImproved wettability and adhesion of the coating
Titanium AlloyPoly(caprolactone)Biocompatible coatingScratch testEnhanced adhesion and stability of the biocompatible layer

Q & A

Q. Methodological Consideration :

  • Use Cu⁰/Cu²⁺ redox mediators (e.g., CuBr₂) and ligands (e.g., PMDETA) to regulate polymerization kinetics.
  • Optimize solvent polarity (e.g., DMSO for high conversion vs. IPA for controlled propagation) and temperature (typically 60–90°C) .

How can researchers design experiments to synthesize polymers using EtBriB while minimizing side reactions?

Basic Research Focus
EtBriB’s efficiency depends on avoiding premature termination and ensuring consistent initiation. Key steps include:

Purification : Pre-treat EtBriB via column chromatography to remove impurities (e.g., residual HBr).

Stoichiometry : Maintain a 1:1 molar ratio of EtBriB to monomer for symmetrical chain growth.

Oxygen Removal : Degas solvents (e.g., DMSO, THF) and monomers via freeze-pump-thaw cycles to prevent radical quenching .

Advanced Tip : Monitor reaction progress using ¹H-NMR to track monomer conversion and GPC to assess molecular weight distribution. Discrepancies between NMR and GPC data (e.g., due to hydrogen bonding in PNIPAM-based polymers) require complementary techniques like MALDI-TOF .

How does the structure of EtBriB influence polymer architecture compared to other bifunctional initiators?

Advanced Research Focus
EtBriB’s ethylene glycol spacer provides flexibility, enabling the synthesis of linear telechelic polymers. In contrast, rigid initiators like 1,4-phenylenebis(methylene)-bis(2-bromoisobutyrate) (I6) produce stiffer backbones, affecting self-assembly (e.g., micelle morphology) and thermal properties. For example:

  • EtBriB-derived poly(methyl methacrylate) (PMMA) forms flower-like micelles with LCST behavior.
  • I6-initiated polymers exhibit higher thermal stability due to aromatic spacers .

Q. Methodological Comparison :

  • Use ²⁹Si-NMR or FTIR to confirm initiator incorporation.
  • Compare initiators by analyzing DSC thermograms for Tg shifts and SAXS for nanostructural differences .

What strategies resolve contradictions in molecular weight data (NMR vs. GPC) for EtBriB-initiated polymers?

Advanced Research Focus
Discrepancies arise from:

  • Hydrogen bonding : PNIPAM-based polymers show lower GPC-derived Mn due to collapsed conformations in THF.
  • Solvent-polymer interactions : Use DMAC or DMF (instead of THF) for GPC to minimize aggregation .

Q. Methodological Solution :

  • Cross-validate Mn via ¹H-NMR end-group analysis and static light scattering .
  • For branched/crosslinked polymers, employ viscometry or AFM to assess hydrodynamic volume .

How do reaction conditions (catalyst system, solvent) affect EtBriB’s initiation efficiency?

Q. Advanced Research Focus

  • Catalyst Systems : CuBr/PMDETA accelerates initiation but risks Cu²⁺ accumulation. Adding reducing agents (e.g., ascorbic acid) regenerates Cu⁺, improving control .
  • Solvent Polarity : Polar solvents (DMSO) enhance solubility of ionic intermediates, increasing polymerization rates. Non-polar solvents (toluene) favor slower, controlled growth .

Q. Optimization Workflow :

Screen solvents using combinatorial robotics.

Use UV-vis spectroscopy to monitor Cu⁺/Cu²⁺ ratios.

Adjust ligand concentration (e.g., TPMA) to stabilize active catalysts .

What safety protocols are critical when handling EtBriB in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. EtBriB is a skin irritant (H315) and causes eye damage (H319) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261).
  • Storage : Keep in sealed containers under argon at 2–8°C to prevent hydrolysis .

Advanced Tip : Monitor degradation via TGA ; decomposition above 200°C releases HBr gas, requiring scrubbers .

Can EtBriB be used to synthesize stimuli-responsive or degradable polymers?

Advanced Research Focus
Yes. EtBriB enables incorporation of cleavable linkages (e.g., ester groups) for degradable thermoplastics. For example:

  • pH-sensitive micelles : Use EtBriB to initiate PDEA-b-PPEGMA, forming micelles that disassemble at tumor pH (≤6.5) .
  • Redox-responsive networks : Introduce disulfide bonds via EtBriB-initiated polymers for glutathione-triggered degradation .

Q. Methodology :

  • Confirm degradation via ¹³C-NMR (ester cleavage) and DLS (size changes).
  • Test stimuli response using fluorescence spectroscopy (e.g., Nile Red encapsulation/release) .

How does EtBriB compare to monofunctional initiators (e.g., EBiB) in ATRP?

Q. Advanced Research Focus

  • Monofunctional Initiators (EBiB) : Produce linear homopolymers.
  • EtBriB : Enables symmetric diblock or triblock copolymers (e.g., PNIAPM-b-PEG-b-PNIAPM).
  • Kinetic Difference : EtBriB’s dual initiation sites reduce termination rates, improving livingness (PDI < 1.2) .

Q. Experimental Validation :

  • Compare chain-end fidelity via MALDI-TOF.
  • Use SEC-MALS to detect branching in EtBriB-derived polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.